1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-phenyl-5-propylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-6-12-11(13(14)17)9-15-16(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSJOUNRMCLMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396267 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-15-2 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their synthesis and functionalization a key area of research. This document outlines a detailed synthetic pathway, including experimental protocols and quantitative data, to facilitate the efficient laboratory preparation of this target molecule.
Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrazole ring to form the carboxylic acid precursor, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. The second step is the conversion of this carboxylic acid to the corresponding acyl chloride.
A common and effective method for the synthesis of the pyrazole core involves the condensation of a β-ketoester with phenylhydrazine, followed by formylation and subsequent oxidation and hydrolysis. The resulting carboxylic acid is then readily converted to the target carbonyl chloride using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
This multi-stage synthesis of the carboxylic acid precursor is a crucial first step.
2.1.1. Stage A: Synthesis of Ethyl 2-(phenylhydrazono)pentanoate
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Reaction: Phenylhydrazine is reacted with ethyl 2-oxopentanoate.
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-oxopentanoate (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
2.1.2. Stage B: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
-
Reaction: Cyclization of ethyl 2-(phenylhydrazono)pentanoate using dimethylformamide dimethyl acetal (DMF-DMA).
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Procedure: To a solution of ethyl 2-(phenylhydrazono)pentanoate (1 equivalent) in anhydrous toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents). The reaction mixture is heated to reflux and stirred for 8-12 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is evaporated in vacuo. The residue is purified by column chromatography to yield the ethyl ester of the pyrazole carboxylic acid.
2.1.3. Stage C: Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Reaction: Saponification of the ethyl ester to the carboxylic acid.
-
Procedure: The ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). The mixture is heated to reflux for 3-5 hours.
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Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute hydrochloric acid until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to afford 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.
Step 2: Synthesis of this compound
-
Reaction: Conversion of the carboxylic acid to the acyl chloride using thionyl chloride.
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Procedure: To a solution of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours and subsequently heated to reflux for 1-2 hours until the evolution of gas ceases.
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Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1A: Ethyl 2-(phenylhydrazono)pentanoate | Ethyl 2-oxopentanoate, Phenylhydrazine | Ethanol | Reflux | 4 - 6 | 85 - 95 |
| 1B: Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | Ethyl 2-(phenylhydrazono)pentanoate, DMF-DMA | Toluene | Reflux | 8 - 12 | 70 - 80 |
| 1C: 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, NaOH (aq) | Ethanol/Water | Reflux | 3 - 5 | 90 - 98 |
| 2: this compound | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride | Dichloromethane | RT to Reflux | 3 - 6 | >95 |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Chemical Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The diagram below outlines the key steps.
Caption: Mechanism of carboxylic acid chlorination using thionyl chloride.
An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the potential applications of this compound.
Chemical Properties and Data
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold known to be present in a wide range of biologically active compounds. The presence of a reactive carbonyl chloride group at the 4-position makes it a versatile intermediate for the synthesis of a variety of amide, ester, and other acyl derivatives.
Table 1: Core Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175137-15-2 | [1] |
| Molecular Formula | C₁₃H₁₃ClN₂O | [1] |
| Molecular Weight | 248.71 g/mol | [1] |
| Canonical SMILES | CCCC1=C(C(=O)Cl)C=NN1C2=CC=CC=C2 | - |
| InChIKey | RUQZNYFHORNVHD-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: the formation of the precursor carboxylic acid, followed by its conversion to the acid chloride. The following protocols are based on established methods for the synthesis of analogous pyrazole derivatives.
Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazole rings. In the context of the target molecule's precursor, this would involve the condensation of a β-ketoester with phenylhydrazine.
Diagram 1: General workflow for the synthesis of this compound
Caption: Synthetic pathway from starting materials to the final product.
Experimental Protocol:
-
Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate:
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To a solution of ethyl 2-(1-oxopentyl)malonate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).
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The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel, to yield the pyrazole ester.
-
-
Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid:
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The purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
The mixture is heated under reflux for a period sufficient to achieve complete hydrolysis of the ester, as monitored by TLC.
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After cooling to room temperature, the alcoholic solvent is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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The aqueous layer is then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Conversion to this compound
The carboxylic acid is converted to the more reactive acid chloride using a suitable chlorinating agent.
Experimental Protocol:
-
Chlorination of the Carboxylic Acid:
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To a suspension of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert, dry solvent such as dichloromethane (DCM) or toluene, add a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation (typically 1.5-2 equivalents).
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A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.
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The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC, if applicable, or by observing the formation of a clear solution).
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The excess solvent and chlorinating agent are removed under reduced pressure to yield the crude this compound. This product is often used in the subsequent reaction step without further purification due to its reactivity and moisture sensitivity.
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Reactivity and Potential Applications
The primary site of reactivity in this compound is the carbonyl chloride group. This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
Diagram 2: Reactivity of this compound
Caption: Nucleophilic acyl substitution reactions.
This reactivity makes it a key building block for creating libraries of pyrazole-based compounds for screening in drug discovery programs. Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including:
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Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.
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Antimicrobial and Antifungal Activity: The pyrazole nucleus is a feature of several antimicrobial agents.
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Anticancer Properties: Certain pyrazole derivatives have shown promise as inhibitors of protein kinases and other targets relevant to cancer therapy.
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Agrochemical Applications: Pyrazoles are also utilized as herbicides and insecticides.
While specific biological data for this compound is not yet prevalent in the literature, its structural features suggest it is a promising candidate for the development of novel therapeutic agents and other industrially relevant chemicals.
Safety and Handling
Acyl chlorides are reactive and corrosive compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. This compound is sensitive to moisture and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its reactivity, centered on the carbonyl chloride group, allows for facile derivatization. While specific experimental data for this compound is limited, the general protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in research and development. Further investigation into its physical, chemical, and biological properties is warranted to fully explore its potential.
References
Spectroscopic Analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. It includes predicted quantitative data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, detailed experimental protocols, and workflow visualizations to aid in the synthesis and characterization of this and similar pyrazole derivatives.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The precise structural elucidation of these compounds is critical for understanding their structure-activity relationships and ensuring the integrity of drug development pipelines. A multi-technique approach to spectroscopic analysis is therefore essential for unambiguous characterization. This guide focuses on this compound, providing a predictive but detailed spectroscopic profile to assist researchers in its identification and characterization.
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from the corresponding ethyl ester, which is a common synthetic precursor for pyrazoles. The proposed workflow involves the saponification of the ester to the carboxylic acid, followed by chlorination to yield the target acid chloride.
Technical Guide: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS: 175137-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a substituted pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, predicted spectral data, and potential biological applications, with a focus on its potential as a building block for the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value |
| CAS Number | 175137-15-2 |
| Molecular Formula | C₁₃H₁₃ClN₂O |
| Molecular Weight | 248.71 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCC1=CC(=NN1C1=CC=CC=C1)C(Cl)=O |
| Appearance | Predicted: White to off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and THF. Reactive with protic solvents like water and alcohols. |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
This procedure is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.
-
Materials:
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2-(1-Oxobutyl)malonic acid diethyl ester
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(1-oxobutyl)malonic acid diethyl ester (1 equivalent) and an equal molar amount of phenylhydrazine.
-
Add ethanol as a solvent and a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate ester is then hydrolyzed by adding an aqueous solution of sodium hydroxide and heating to reflux.
-
After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The crude 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to the corresponding acid chloride using a standard chlorinating agent.
-
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Alternatively, use oxalyl chloride (1.5-2 equivalents) in the presence of a catalytic amount of DMF. This reaction is often performed at room temperature.
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After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification or can be purified by distillation under high vacuum or recrystallization if it is a solid.
-
Spectral Data (Predicted)
As experimental spectral data for this compound is not publicly available, the following table provides predicted data based on the analysis of similar pyrazole derivatives and general principles of spectroscopy.
| Technique | Predicted Data |
| ¹H NMR | Phenyl protons: δ 7.2-7.6 ppm (m, 5H); Pyrazole proton (H3): δ ~8.0-8.2 ppm (s, 1H); Propyl group: δ 2.5-2.8 ppm (t, 2H), 1.5-1.8 ppm (m, 2H), 0.8-1.0 ppm (t, 3H). |
| ¹³C NMR | Phenyl carbons: δ ~125-140 ppm; Pyrazole carbons: C5 ~150-155 ppm, C4 ~110-115 ppm, C3 ~140-145 ppm; Carbonyl carbon: δ ~160-165 ppm; Propyl carbons: ~25-30 ppm (CH₂), ~20-25 ppm (CH₂), ~13-15 ppm (CH₃). |
| IR (Infrared) | C=O stretch (acid chloride): ~1750-1780 cm⁻¹ (strong); C=N stretch (pyrazole ring): ~1500-1600 cm⁻¹; C-Cl stretch: ~600-800 cm⁻¹. |
| MS (Mass Spec.) | Molecular ion (M⁺): m/z 248. Expected fragmentation would involve the loss of Cl (m/z 213) and subsequent fragmentation of the pyrazole ring. |
Potential Biological Activity and Applications
While there is no direct evidence for the biological activity of this compound, a closely related analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6). This finding suggests that the 1-phenyl-5-propyl-pyrazole scaffold is a promising starting point for the development of HDAC6 inhibitors.
HDAC6 Inhibition and Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response, by deacetylating non-histone proteins such as α-tubulin and cortactin. Dysregulation of HDAC6 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The inhibitory activity of pyrazole derivatives against HDAC6 suggests a potential therapeutic application in diseases where HDAC6 is overactive.
An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Molecular Structure and Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure is characterized by a phenyl group at the 1-position, a propyl group at the 5-position, and a carbonyl chloride group at the 4-position of the pyrazole ring.
Chemical Structure:
Key Identifiers and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 175137-15-2 | [1][2] |
| Molecular Formula | C13H13ClN2O | [1] |
| Molecular Weight | 248.71 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl | [1] |
| Boiling Point | 138 °C | [3] |
Illustrative Physical and Spectroscopic Data (for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride):
| Property | Value |
| Melting Point | 58-59 °C |
| Appearance | White to off-white crystalline solid |
| Spectroscopic Data | Interpretation |
| IR (Infrared) Spectroscopy | A strong absorption band is expected around 1750-1780 cm⁻¹ characteristic of the C=O stretching vibration of the acyl chloride. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7.2-7.6 ppm), and the propyl group (upfield signals for CH3 and CH2 groups) would be observed. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A signal for the carbonyl carbon is expected in the range of 160-170 ppm. Signals for the carbons of the pyrazole ring and the phenyl and propyl groups would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.
Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
A common method for the synthesis of pyrazole-4-carboxylic acids is the Knorr pyrazole synthesis, followed by functional group manipulations.
Experimental Protocol:
-
Synthesis of Ethyl 2-formyl-3-oxohexanoate: A Claisen condensation between ethyl pentanoate and ethyl formate in the presence of a strong base like sodium ethoxide yields the corresponding β-keto ester.
-
Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate: The resulting β-keto ester is then reacted with phenylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically refluxed to ensure complete cyclization to the pyrazole ring.
-
Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.
Conversion to this compound
The carboxylic acid is then converted to the more reactive acyl chloride.
Experimental Protocol:
-
Chlorination: The dried 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
-
Purification: The reaction is typically performed in an inert solvent like dichloromethane or toluene. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, its structural analog, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has recently been identified as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with therapeutic potential in acute liver injury.[4] This suggests that compounds with the 1-phenyl-5-propyl-pyrazole scaffold may have significant biological activity.
HDAC6 Inhibition and its Role in Acute Liver Injury
HDAC6 is a unique, primarily cytoplasmic, histone deacetylase that plays a crucial role in various cellular processes, including protein degradation, cell migration, and stress responses. In the context of acute liver injury, which is often characterized by inflammation and cell death (necrosis and apoptosis), HDAC6 has emerged as a promising therapeutic target.
Inhibition of HDAC6 has been shown to protect against liver injury by suppressing inflammatory responses and inhibiting apoptosis.[5] The mechanism of action involves the modulation of various signaling pathways.
Signaling Pathway of HDAC6 Inhibition in Liver Injury
The following diagram illustrates the proposed signaling pathway affected by the inhibition of HDAC6 in the context of liver injury. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin and cortactin, which can modulate inflammatory responses and cell survival pathways.
Caption: Proposed signaling pathway of HDAC6 inhibition.
Experimental Workflow for Synthesis and Characterization
The logical workflow for the synthesis and characterization of this compound is outlined below.
Caption: Synthetic and characterization workflow.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. Based on the activity of a close structural analog, this compound and its derivatives warrant further investigation as potential HDAC6 inhibitors for the treatment of inflammatory diseases and other conditions. The synthetic pathways outlined in this guide provide a framework for the preparation of this and related compounds for further study. The lack of publicly available, detailed experimental data highlights an opportunity for further research to fully characterize this compound and explore its biological potential.
References
- 1. 1-PHENYL-5-PROPYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 175137-15-2 [matrix-fine-chemicals.com]
- 2. CAS:175137-15-2, this compound-毕得医药 [bidepharm.com]
- 3. 175137-15-2 | CAS DataBase [chemicalbook.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 deficiency protects the liver against ischemia/reperfusion injury by activating PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole ring system to yield the carboxylic acid precursor, followed by its conversion to the final acyl chloride.
I. Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the construction of the core pyrazole heterocycle to form 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This is followed by a standard chlorination reaction to yield the desired acyl chloride.
II. Starting Materials
The successful synthesis of the target compound relies on the availability of key starting materials. The following table outlines the necessary reagents for the entire synthetic pathway.
| Step | Reagent Name | CAS Number | Molecular Formula | Role |
| 1 | Ethyl 3-oxohexanoate | 3249-68-1 | C₈H₁₄O₃ | β-Ketoester |
| 1 | Phenylhydrazine | 100-63-0 | C₆H₈N₂ | Pyrazole formation |
| 1 | Sodium Nitrite | 7632-00-0 | NaNO₂ | Diazotization agent |
| 1 | Hydrochloric Acid | 7647-01-0 | HCl | Acid catalyst |
| 1 | Sodium Hydroxide | 1310-73-2 | NaOH | Hydrolysis agent |
| 1 | Ethanol | 64-17-5 | C₂H₆O | Solvent |
| 2 | Thionyl chloride | 7719-09-7 | SOCl₂ | Chlorinating agent |
| 2 | N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Catalyst |
| 2 | Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent |
III. Experimental Protocols
Step 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
This procedure involves the formation of a phenylhydrazone from ethyl 3-oxohexanoate, followed by cyclization and subsequent hydrolysis of the resulting ester.
A. Formation of Ethyl 3-oxo-2-(phenylhydrazono)hexanoate:
-
In a suitable reaction vessel, dissolve phenylhydrazine (1.0 equivalent) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 equivalent) in water, maintaining the temperature below 5 °C.
-
Acidify the mixture with hydrochloric acid while keeping the temperature controlled.
-
In a separate vessel, dissolve ethyl 3-oxohexanoate (1.0 equivalent) in ethanol.
-
Slowly add the diazonium salt solution to the ethyl 3-oxohexanoate solution at 0-5 °C with vigorous stirring.
-
Allow the reaction to stir at this temperature for 2-3 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.
B. Cyclization to Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate:
-
The crude ethyl 3-oxo-2-(phenylhydrazono)hexanoate is heated, either neat or in a high-boiling solvent such as xylene or acetic acid, to induce cyclization.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
C. Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid:
-
The crude ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
The mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the ester.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This step involves the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.
-
To a flame-dried, nitrogen-purged round-bottom flask, add 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) and suspend it in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension.[1] Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the suspension becomes a clear solution.[2] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, the excess thionyl chloride and dichloromethane are removed under reduced pressure to yield the crude this compound. This product is often used in the next synthetic step without further purification due to its reactivity.
IV. Quantitative Data
The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1A. Phenylhydrazone Formation | Ethyl 3-oxo-2-(phenylhydrazono)hexanoate | 80-90 |
| 1B. Cyclization | Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | 70-85 |
| 1C. Hydrolysis | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | 85-95 |
| 2. Chlorination | This compound | >90 (often used crude) |
V. Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations, as illustrated in the workflow diagram below. Each step builds upon the previous one to construct the final molecule.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific reaction optimization.
References
The Ascendant Therapeutic Potential of Pyrazole-4-Carbonyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3][4][5] Among its varied structural iterations, pyrazole-4-carbonyl derivatives have emerged as a particularly fruitful scaffold, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.
Synthesis of the Pyrazole-4-Carbonyl Scaffold
The construction of the pyrazole-4-carbonyl core is primarily achieved through well-established synthetic methodologies, most notably the Vilsmeier-Haack reaction and cyclocondensation reactions.
The Vilsmeier-Haack reaction facilitates the formylation of active methylene groups, providing a direct route to 4-formylpyrazoles, which are key intermediates for further derivatization.[6] A typical workflow involves the reaction of a hydrazone with a Vilsmeier reagent (most commonly generated from phosphorus oxychloride and dimethylformamide).
Caption: Vilsmeier-Haack reaction workflow for synthesizing pyrazole-4-carbonyl derivatives.
Cyclocondensation reactions offer another versatile approach, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[3][7][8] This method allows for the introduction of a wide range of substituents on the pyrazole ring, influencing the compound's physicochemical properties and biological activity.
Antimicrobial Activity
Pyrazole-4-carbonyl derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against a spectrum of bacterial and fungal pathogens.[2][6][9][10][11][12] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected pyrazole-4-carbonyl derivatives, expressed as the zone of inhibition or Minimum Inhibitory Concentration (MIC).
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| IIIc | Staphylococcus aureus | 22 | - | [6] |
| IIIe | Escherichia coli | 20 | - | [6] |
| 3 | Escherichia coli | - | 0.25 | [11] |
| 4 | Streptococcus epidermidis | - | 0.25 | [11] |
| 2 | Aspergillus niger | - | 1 | [11] |
| 3 | Microsporum audouinii | - | 0.5 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
A standardized protocol for assessing antimicrobial activity is the agar well diffusion method.
-
Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and uniformly spread over the surface of the agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Anticancer Activity
A growing body of evidence highlights the potent anticancer activity of pyrazole-4-carbonyl derivatives against various human cancer cell lines.[1][13][14][15][16][17][18] The mechanisms underlying their cytotoxic effects are diverse and include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
Quantitative Anticancer Data
The anticancer efficacy of several pyrazole-4-carbonyl derivatives is presented below, with activity measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [13] |
| 10d | MCF-7 (Breast) | 12 | [13] |
| 5b | K562 (Leukemia) | 0.021 | [17] |
| 5b | A549 (Lung) | 0.69 | [17] |
| 4 | MDA-MB-231 (Breast) | 6.36 | [14] |
| 5 | MDA-MB-231 (Breast) | 5.90 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: Workflow for assessing anticancer activity using the MTT assay.
A notable mechanism of action for some anticancer pyrazole derivatives is the inhibition of tubulin polymerization.[17] By disrupting the formation of microtubules, these compounds arrest the cell cycle and induce apoptosis.
Anti-inflammatory Activity
Pyrazole-4-carbonyl derivatives have a long-standing history as anti-inflammatory agents, with some compounds exhibiting potent activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][11][19][20][21][22] A primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[19][22]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of pyrazole-4-carbonyl derivatives has been evaluated in various in vitro and in vivo models.
| Compound ID | Assay | Activity | Reference |
| 4 | Carrageenan-induced paw edema | Better than Diclofenac sodium | [11] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [19] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | [19] |
| 6c | NF-κB Inhibition | Significant reduction in pro-inflammatory cytokines | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group that received only the vehicle.
Signaling Pathway: Inhibition of the NF-κB Pathway
Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[21] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[19][21]
Caption: Pyrazole derivatives can inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.
Conclusion and Future Directions
Pyrazole-4-carbonyl derivatives represent a privileged scaffold in drug discovery, demonstrating a versatile and potent range of biological activities. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The compelling antimicrobial, anticancer, and anti-inflammatory data presented herein underscore the significant therapeutic potential of this compound class.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[23][24][25][26][27] The continued exploration of pyrazole-4-carbonyl derivatives holds immense promise for the development of new and effective treatments for a wide array of human diseases.
References
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. sciencescholar.us [sciencescholar.us]
- 21. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human verification [recaptcha.cloud]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical guide provides a comprehensive overview of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its synthesis, chemical properties, and potential applications, with a focus on experimental protocols and quantitative data.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] Notably, pyrazole derivatives have been successfully developed as kinase inhibitors, a critical class of drugs in oncology.[4][5][6] The subject of this guide, with its reactive carbonyl chloride group, serves as a key intermediate for the synthesis of a variety of amide and ester derivatives, enabling the exploration of new chemical space in drug discovery.
A recent study has highlighted the therapeutic potential of a closely related regioisomer, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing promise for the treatment of acute liver injury.[7][8] This discovery underscores the potential significance of the 1-phenyl-5-propyl-pyrazole scaffold in developing novel therapeutics.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C13H13ClN2O |
| Molecular Weight | 248.71 g/mol |
| CAS Number | 290930-13-9 |
Note: A compound with a similar name, 1-phenyl-5-propyl-1H-pyrazole-3-carbonyl chloride, is associated with CAS number 175137-15-2.[9] Researchers should verify the specific regioisomer required for their application.
Synthesis and Experimental Protocols
Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
The formation of the substituted pyrazole ring can be accomplished through the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.
Reaction Scheme:
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol:
-
Preparation of the Diketoester: Ethyl 2-butyryl-3-oxobutanoate can be synthesized via a Claisen condensation between ethyl acetoacetate and butyryl chloride.
-
Cyclization and Saponification:
-
To a solution of ethyl 2-butyryl-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water/ethanol.
-
Continue to reflux for an additional 2-3 hours to ensure complete saponification of the ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with cold 2M HCl.
-
The product, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure carboxylic acid.
-
Conversion to this compound
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
Reaction Scheme:
Caption: Conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol (using Thionyl Chloride):
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents), which can also serve as the solvent.[11][12] Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[13]
-
Heat the mixture to reflux (the temperature will depend on the solvent used, typically 70-80°C for neat SOCl₂) and maintain for 2-4 hours.[14] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use an efficient vacuum and possibly a co-distillation with an inert solvent like toluene to ensure all volatile reagents are removed.
-
The resulting crude this compound is often a liquid or low-melting solid and can be used in the next step without further purification. Due to its reactivity, especially with moisture, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data
As this specific molecule is a synthetic intermediate, detailed published data is scarce. The following table provides expected and typical data for similar pyrazole-4-carbonyl chlorides based on literature for related compounds.[15][16][17]
| Data Type | Expected Values/Characteristics |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| Yield (Step 1) | 60-85% (for pyrazole synthesis and hydrolysis). |
| Yield (Step 2) | >90% (for chlorination, often used crude). |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.6 ppm), Pyrazole proton (singlet, ~8.0-8.5 ppm), Propyl group protons (triplet, sextet, triplet, ~0.9-2.8 ppm). |
| ¹³C NMR | Carbonyl carbon (~160-165 ppm), Aromatic and pyrazole carbons (~110-150 ppm), Propyl carbons (~13-30 ppm). |
| IR (cm⁻¹) | C=O stretch of acyl chloride (~1750-1790 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 249.08. |
Reactivity and Applications in Drug Discovery
This compound is a versatile building block for creating libraries of pyrazole derivatives. Its primary reactivity stems from the electrophilic acyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively.
Workflow for Derivative Synthesis:
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-PHENYL-5-PROPYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 175137-15-2 [matrix-fine-chemicals.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. mdpi.com [mdpi.com]
- 17. PubChemLite - 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride (C11H6ClF3N2O) [pubchemlite.lcsb.uni.lu]
The Genesis and Evolution of Pyrazole-Based Acyl Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its remarkable pharmacological versatility is evident in a wide array of approved drugs, from the anti-inflammatory celecoxib to a multitude of kinase inhibitors used in oncology.[2] A key functional group that unlocks the synthetic potential of the pyrazole scaffold is the acyl chloride. This highly reactive moiety serves as a critical intermediate for the construction of amides, esters, and other functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. This in-depth technical guide delves into the discovery and history of pyrazole-based acyl chlorides, providing a comprehensive overview of their synthesis, key historical milestones, and pivotal role in the development of bioactive molecules.
Historical Perspective: From Knorr's Synthesis to Modern Acylation
The story of pyrazoles begins in 1883 with Ludwig Knorr's pioneering synthesis of 1-phenyl-3-methyl-5-pyrazolone from the condensation of ethyl acetoacetate and phenylhydrazine.[3] This seminal work, known as the Knorr pyrazole synthesis, laid the foundation for the systematic exploration of this heterocyclic system.[3][4] While Knorr's initial work did not involve acyl chlorides, the inherent reactivity of the pyrazole ring, particularly the acidic proton at the C4 position of pyrazolones, hinted at the potential for electrophilic substitution.
A significant advancement in the direct C-acylation of pyrazoles was reported in 1959 by Bror Skytte Jensen. Jensen described a novel method for the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolones-5 by reacting the parent pyrazolone with various acid chlorides and anhydrides in dioxane, catalyzed by calcium hydroxide. This work provided a direct route to C-acyl pyrazole derivatives, showcasing the utility of acyl chlorides as reagents for modifying the pyrazole core.
The development of methods to synthesize pyrazole-based acyl chlorides themselves, where the acyl chloride is a functional group attached to the pyrazole ring (either at a carbon or nitrogen atom), evolved with the broader advancements in organic synthesis. The conversion of carboxylic acids to their corresponding acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride became a standard and efficient method. This allowed for the preparation of various pyrazole-N-carbonyl chlorides and pyrazole-C-carbonyl chlorides, which have since become indispensable building blocks in organic synthesis.[5][6][7]
Synthesis of Pyrazole-Based Acyl Chlorides: Key Methodologies
The two primary classes of pyrazole-based acyl chlorides are N-acyl pyrazoles and C-acyl pyrazoles. Their synthesis routes are distinct and tailored to the desired connectivity.
N-Acylation of Pyrazoles
Direct N-acylation of a pyrazole with an acyl chloride is a common method to introduce an acyl group onto one of the ring nitrogen atoms. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Synthesis of Pyrazole-C-Carbonyl Chlorides
The most prevalent method for the synthesis of pyrazole-C-carbonyl chlorides involves the conversion of a corresponding pyrazole carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
A general experimental protocol for the synthesis of a pyrazole-3-carboxylic acid chloride is as follows:
Experimental Protocol: Synthesis of 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride [5]
-
Starting Material: 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid.
-
Reagent: Thionyl chloride (SOCl₂).
-
Procedure: a. A mixture of the pyrazole-3-carboxylic acid and thionyl chloride is refluxed. b. The progress of the reaction is monitored until the starting material is consumed. c. Upon completion, the excess thionyl chloride is removed under reduced pressure. d. The resulting crude pyrazole-3-carbonyl chloride is then typically used in the next step without further purification.
Quantitative Data on Pyrazole Acyl Chloride Synthesis
The efficiency of pyrazole acyl chloride synthesis and their subsequent reactions is crucial for their application in multi-step synthetic campaigns. The following tables summarize representative quantitative data from the literature.
| Pyrazole Carboxylic Acid Precursor | Chlorinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Neat | Reflux | High | [5] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride | DMF (cat.) | - | Good | [6] |
| 6-Chloropyrazine-2-carboxylic acid | Thionyl chloride | Benzene | Reflux | - | [8] |
Table 1: Synthesis of Pyrazole and Related Heterocyclic Acyl Chlorides.
| Pyrazole Acyl Chloride | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Aliphatic/Aromatic Amines | - | - | Good | [5] |
| 4-Benzoyl-1-[4-nitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Bromoacetanilide | Toluene | Reflux | 68 | [9] |
| 4-Benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | p-Chloroacetanilide | Xylene | Reflux | 67 | [9] |
Table 2: Reactions of Pyrazole Acyl Chlorides to Form Amides.
Role in Drug Discovery and Development
Pyrazole-based acyl chlorides are instrumental in the synthesis of a vast number of biologically active molecules, particularly in the realm of kinase inhibitors. The pyrazole scaffold is considered a "privileged structure" as it can effectively mimic other cyclic systems and form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[2] The acyl chloride functionality provides a convenient handle to introduce various side chains, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.[1]
While the blockbuster anti-inflammatory drug Celecoxib contains a pyrazole core, its key reactive intermediate for forming the final sulfonamide is a sulfonyl chloride, not an acyl chloride.[10][11][12] However, the synthetic strategies employed in the development of numerous other pyrazole-containing drugs rely on the reactivity of acyl chloride intermediates to build the final molecular architecture.
Visualizing the Core Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The journey of pyrazole-based acyl chlorides from their conceptual origins in classical heterocyclic chemistry to their current status as indispensable tools in modern drug discovery is a testament to the enduring importance of fundamental synthetic methodologies. The ability to efficiently generate these reactive intermediates has empowered medicinal chemists to synthesize and evaluate vast libraries of pyrazole-containing compounds, leading to the discovery of numerous life-saving medicines. As the demand for novel therapeutics continues to grow, the strategic application of pyrazole-based acyl chlorides in the design and synthesis of next-generation drugs is set to remain a vibrant and productive area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Theoretical Stability of Pyrazole Derivatives for Researchers and Drug Development Professionals
Introduction: The stability of pyrazole derivatives is a critical parameter in the fields of medicinal chemistry and materials science. Understanding the intrinsic stability of these heterocyclic compounds is paramount for predicting their shelf-life, degradation pathways, and overall suitability for pharmaceutical and other applications. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective means to predict and rationalize the stability of novel pyrazole derivatives before their synthesis. This guide provides an in-depth overview of the computational methods used to evaluate the stability of pyrazole derivatives, supported by quantitative data and conceptual workflows.
Core Concepts in Pyrazole Stability: A Theoretical Perspective
The stability of a molecule, including pyrazole derivatives, can be assessed through various theoretical descriptors. These descriptors provide insights into the electronic structure, reactivity, and thermodynamic properties of the molecule, all of which are intricately linked to its stability. Key theoretical concepts include:
-
Molecular Geometry: The three-dimensional arrangement of atoms in a molecule, defined by bond lengths and bond angles, is fundamental to its stability. Optimized geometries correspond to the lowest energy conformation of a molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A larger energy gap generally implies higher stability and lower chemical reactivity.[1][2]
-
Thermodynamic Parameters: Gibbs free energy of formation (ΔGf), enthalpy of formation (ΔHf), and total energy are thermodynamic quantities that indicate the stability of a molecule. Lower values of these parameters suggest greater stability.
Computational Methodologies for Stability Assessment
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure and properties of molecules, including pyrazole derivatives.[3] The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for pyrazole systems is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[3] Ab initio methods, such as Møller–Plesset perturbation theory (MP2), also provide high accuracy but are more computationally expensive.[4]
Workflow for Theoretical Stability Analysis
The general workflow for the computational assessment of pyrazole derivative stability is outlined below. This process involves a series of calculations to determine the key stability descriptors.
Quantitative Data from Theoretical Calculations
The following tables summarize key quantitative data obtained from theoretical calculations for various pyrazole derivatives, providing a basis for comparative stability analysis.
Table 1: Calculated Bond Lengths and Bond Angles for Substituted Pyrazoles
This table presents the optimized geometric parameters for a selection of pyrazole derivatives, calculated using the ab initio MP2/6-31G(d,p) method.[4]
| Compound/Parameter | N1-N2 (Å) | N2-C3 (Å) | C3-C4 (Å) | C4-C5 (Å) | C5-N1 (Å) | N1-N2-C3 (°) | N2-C3-C4 (°) | C3-C4-C5 (°) | C4-C5-N1 (°) | C5-N1-N2 (°) |
| Pyrazole (S1) | 1.329 | 1.323 | 1.412 | 1.365 | 1.353 | 112.9 | 105.7 | 103.9 | 111.6 | 105.9 |
| 3,5-dimethylpyrazole (S2) | 1.338 | 1.368 | 1.391 | 1.391 | 1.368 | 110.8 | 107.0 | 104.3 | 107.0 | 110.8 |
| 1-phenyl-3,5-dimethylpyrazole (S3) | 1.373 | 1.362 | 1.397 | 1.392 | 1.378 | 111.4 | 107.2 | 104.9 | 108.6 | 107.8 |
| 1,3,5-triphenylpyrazole (S4) | 1.380 | 1.373 | 1.400 | 1.396 | 1.387 | 111.2 | 107.5 | 105.1 | 108.9 | 107.3 |
| 1-(p-toluenesulfonyl)-3,5-dimethylpyrazole (S5) | 1.428 | 1.344 | 1.400 | 1.393 | 1.367 | 111.7 | 107.0 | 104.6 | 107.4 | 109.3 |
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives
The HOMO and LUMO energies, along with the HOMO-LUMO energy gap (ΔE), are critical indicators of molecular stability. A larger ΔE suggests higher kinetic stability. The data below is for pyrazole-thiophene-based amide derivatives.[1]
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Derivative 1 | -6.45 | -1.52 | 4.93 |
| Derivative 2 | -6.50 | -1.53 | 4.97 |
| Derivative 3 | -6.56 | -1.49 | 5.07 |
| Derivative 4 | -6.49 | -1.52 | 4.97 |
Relationship Between Theoretical Parameters and Stability
The interplay between various calculated parameters provides a comprehensive picture of a pyrazole derivative's stability. The following diagram illustrates these relationships.
Experimental Protocols for Stability Assessment
While theoretical calculations provide predictive insights, experimental validation is crucial. Standard protocols for assessing the stability of pyrazole derivatives include hydrolytic stability and photostability testing.
Protocol for Hydrolytic Stability Testing
This protocol is adapted from studies on the hydrolytic stability of pyrazole ester derivatives.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole derivative in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution in an aqueous buffer at a specific pH (e.g., pH 8) to a final concentration suitable for analysis.
-
Time-Course Analysis: Incubate the solution at a controlled temperature. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the sample.
-
Sample Quenching: Quench the reaction in the aliquots, if necessary, for example, by adding an organic solvent like acetonitrile.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining. An internal standard should be used for accurate quantification.
-
Data Analysis: Plot the concentration of the pyrazole derivative as a function of time and determine the half-life (t½) of the compound under the tested conditions.
Protocol for Photostability Testing
This protocol is based on the International Conference on Harmonisation (ICH) Q1B guidelines for photostability testing of new active substances.[7]
-
Sample Preparation: Prepare samples of the pyrazole derivative, both as a solid and in solution. For solid-state testing, spread a thin layer of the powder on a suitable container. For solution-state testing, prepare a solution in a photochemically inert solvent.
-
Control Samples: Prepare dark control samples by wrapping identical samples in aluminum foil to protect them from light.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A calibrated photostability chamber is typically used. Place the dark control samples in the same chamber.
-
Sample Analysis: After the exposure period, analyze both the exposed and dark control samples. Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the parent compound and detect any degradation products.
-
Evaluation: Compare the results from the exposed samples to those of the dark control samples. Significant degradation in the exposed sample, with minimal change in the dark control, indicates photosensitivity.
Conclusion
Theoretical calculations are an indispensable tool in modern drug discovery and materials science for the early assessment of the stability of pyrazole derivatives. By leveraging computational methods like DFT, researchers can gain valuable insights into the geometric, electronic, and thermodynamic properties that govern molecular stability. This in-depth technical guide provides a framework for understanding and applying these theoretical principles, supported by quantitative data and illustrative workflows. The integration of these computational predictions with targeted experimental validation allows for a more efficient and informed development of stable and effective pyrazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: Derivatization of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of the pyrazole core have been successfully developed as anti-inflammatory, analgesic, antipsychotic, and anticancer agents.[1][3] The derivatization of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride at the carbonyl chloride moiety offers a straightforward and efficient method to generate a diverse library of pyrazole-4-carboxamide derivatives. This library can then be subjected to biological screening to identify novel therapeutic leads.
This document provides detailed protocols for the synthesis of a library of amide derivatives from this compound and various primary and secondary amines. It also outlines a general workflow for subsequent biological screening and presents illustrative quantitative data for similar pyrazole derivatives.
General Synthesis Workflow
The derivatization of this compound is typically achieved through a nucleophilic acyl substitution reaction with a variety of amines. This reaction, often referred to as aminolysis of an acyl chloride, is a robust and high-yielding method for amide bond formation.[4] The general workflow involves the reaction of the acyl chloride with a slight excess of the desired amine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4][5]
Caption: General experimental workflow for the synthesis and screening of pyrazole-4-carboxamide derivatives.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, various primary and secondary amines, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), water, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography apparatus or recrystallization setup.
General Procedure for Amide Synthesis
-
Preparation: To a solution of a primary or secondary amine (1.0-1.2 equivalents) in anhydrous DCM at 0 °C, add a base such as triethylamine or DIEA (1.1-1.5 equivalents).[3][4]
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water.[4] Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.[4]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.[4]
Data Presentation: Biological Activity of Pyrazole-4-Carboxamide Derivatives
| Compound ID | R Group (Amine) | Target | Assay Type | IC₅₀ (µM) | Reference |
| PZA-1 | 4-Fluorobenzylamine | Antibacterial (E. coli) | MIC | 12.5 | [6] |
| PZA-2 | 3,4-Dichlorobenzylamine | Antifungal (A. niger) | MIC | 6.25 | [6] |
| PZA-3 | Morpholine | Anticancer (MCF-7) | Cytotoxicity | 8.7 | [3] |
| PZA-4 | Piperidine | Antitubercular | MIC | 15.6 | [6] |
| PZA-5 | N-Methylpiperazine | CDK2 Inhibition | Kinase Assay | 1.2 | [3] |
Signaling Pathway: Pyrazole Derivatives as CDK2 Inhibitors in Cancer
Certain pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. The diagram below illustrates a simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by a pyrazole derivative.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by a pyrazole derivative.
Conclusion
The derivatization of this compound provides a versatile platform for the generation of novel pyrazole-4-carboxamide libraries. The straightforward and efficient synthetic protocols outlined in this document can be readily implemented in a research setting. Subsequent biological screening of these derivatives against a panel of relevant targets can lead to the identification of promising new drug candidates for a variety of therapeutic areas. The structure-activity relationship (SAR) data obtained from such screenings are invaluable for the rational design and optimization of more potent and selective therapeutic agents.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.it]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potent enzyme inhibitors, particularly drawing parallels from the development of structurally similar compounds with significant therapeutic potential.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is a reactive intermediate that allows for the straightforward introduction of the 1-phenyl-5-propyl-pyrazole-4-carboxamide moiety into various molecular frameworks. This moiety is of particular interest due to the discovery of structurally related compounds with potent and selective biological activities.
A noteworthy example is the development of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6) for the treatment of acute liver injury.[1][2] HDAC6 is a promising therapeutic target for mitigating necrosis and inflammation.[1][2] The structural similarity between the 4-carbonyl chloride and the active 3-carboxamide highlights the potential of derivatives of this compound to exhibit valuable pharmacological properties.
Key Applications and Biological Significance
Derivatives of the 1-phenyl-5-propyl-pyrazole scaffold have shown significant promise in targeting enzymes involved in inflammatory diseases. The primary application discussed here is the development of HDAC6 inhibitors for the treatment of acute liver injury, a condition characterized by inflammation and hepatocyte death.[2]
HDAC6 Inhibition in Acute Liver Injury
Acetaminophen (APAP) overdose is a common cause of acute liver injury, leading to oxidative stress, inflammation, and cell death.[3] Research has identified HDAC6 as a key player in this process. A potent N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative has been shown to not only inhibit HDAC6 but also induce its degradation, offering a dual mechanism of action.[1][2] This compound demonstrated high anti-necroptotic activity and excellent selective HDAC6 inhibition.[1][2] Furthermore, it exhibited strong inhibitory effects on the production of inflammatory proteins such as TNF-α, IL-1β, and IL-6.[1][2]
The signaling pathway implicated involves the regulation of ferroptosis, a form of iron-dependent cell death, in hepatic macrophages through a NOD2-mediated HDAC6/NF-κB signaling pathway.[4] Inhibition or degradation of HDAC6 can ameliorate the inflammatory response and protect liver cells from damage.
Quantitative Data
The following table summarizes the biological activity of a representative N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6 from Cui, H. et al., J Med Chem 2025), a close structural analog of derivatives of this compound.
| Compound ID | Target | Assay | IC50 (nM) | DC50 (nM) | Cell Line | Therapeutic Area | Reference |
| Compound 6 | HDAC6 | Inhibition | 4.95 | - | - | Acute Liver Injury | [1][2] |
| Compound 6 | HDAC6 | Degradation | - | 0.96 | - | Acute Liver Injury | [1][2] |
| Compound 6 | Necroptosis | Inhibition | 0.5 | - | - | Acute Liver Injury | [1][2] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamides
This protocol describes the synthesis of a target carboxamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA or DIEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide derivative.
Protocol 2: In Vitro HDAC6 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized pyrazole carboxamides against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Trichostatin A (TSA) or a known HDAC6 inhibitor as a positive control
-
Synthesized pyrazole carboxamide compounds
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the synthesized pyrazole carboxamide compounds and the positive control in HDAC assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the recombinant HDAC6 enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Western Blot for HDAC6 Degradation
This protocol is used to assess the ability of the synthesized compounds to induce the degradation of HDAC6 in a cellular context.
Materials:
-
Human liver cell line (e.g., HepG2) or other relevant cell line
-
Cell culture medium and supplements
-
Synthesized pyrazole carboxamide compounds
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-HDAC6, anti-α-tubulin (acetylated), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized compounds for a desired time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control degrader if available. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the compound.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HDAC6, acetylated α-tubulin, and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of HDAC6 degradation and the increase in α-tubulin acetylation relative to the loading control. The DC50 (concentration for 50% degradation) can be calculated from a dose-response curve.
Visualizations
Caption: Synthetic workflow for pyrazole-4-carboxamides.
Caption: Experimental workflow for HDAC6 degradation assay.
Caption: HDAC6 signaling in APAP-induced liver injury.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOD2-mediated HDAC6/NF-κb signalling pathway regulates ferroptosis induced by extracellular histone H3 in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Synthesis using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides from acyl chlorides is a fundamental and widely utilized transformation in organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The resulting amide bond is a critical pharmacophore found in a vast array of therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted amides using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as the acylating agent. Pyrazole-containing compounds are a significant class of heterocyclic molecules that exhibit a broad spectrum of biological activities, making them privileged scaffolds in the design of novel pharmaceuticals.[1][2] Derivatives of pyrazole carboxamides have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the importance of efficient and reliable synthetic routes to these molecules.[2][3][4]
Reaction Principle
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction.[5] The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine.[6] This is followed by the elimination of a chloride ion to form the stable amide bond. A base, typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5][]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of an N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)[5]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Base: To the stirred solution of the amine, add the base (TEA or DIPEA, 1.1-1.5 equivalents).[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important as the reaction between acyl chlorides and amines can be highly exothermic.[5][]
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-16 hours.[5] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.[5]
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
-
Purification: Purify the crude amide by either column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.[5]
Data Presentation
The following table provides a template for summarizing the quantitative data from the synthesis.
| Amine Substrate | Molar Ratio (Amine:Acyl Chloride:Base) | Reaction Time (h) | Yield (%) | Purity (%) | Melting Point (°C) | Analytical Data (e.g., ¹H NMR, MS) |
| Example: Aniline | 1 : 1 : 1.2 | 4 | e.g., 85 | e.g., >98 | e.g., 150-152 | Provide key spectral data |
| Example: Piperidine | 1 : 1 : 1.2 | 2 | e.g., 92 | e.g., >99 | e.g., 110-112 | Provide key spectral data |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of amides from this compound.
Signaling Pathway Context for Drug Discovery
While a specific signaling pathway for amides derived from this compound is not explicitly detailed in the provided search results, pyrazole-containing compounds are known to interact with a variety of biological targets. For instance, a recent study highlighted a derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, as a selective inhibitor and degrader of HDAC6, which is a promising target for treating acute liver injury by inhibiting necrosis and inflammation.[8] This suggests that amides synthesized from the 1-Phenyl-5-propyl-1H-pyrazole scaffold could potentially modulate pathways involved in inflammation, cell death, and other disease processes. The general approach in drug discovery would be to screen a library of these synthesized amides against various biological targets to identify lead compounds.
The diagram below illustrates a hypothetical logical relationship in the early stages of a drug discovery campaign utilizing the described amide synthesis protocol.
Conclusion
The protocol described herein provides a robust and versatile method for the synthesis of a diverse range of N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides. Given the established biological importance of the pyrazole scaffold, the resulting compounds are valuable candidates for screening in drug discovery programs targeting a multitude of diseases. Careful execution of the experimental procedure and thorough characterization of the synthesized molecules are crucial for obtaining reliable and reproducible results.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a Versatile Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a key intermediate in the development of novel agrochemicals. The protocols outlined below are based on established synthetic methodologies for pyrazole derivatives and serve as a guide for the laboratory-scale synthesis of potential fungicidal, insecticidal, and herbicidal compounds.
Introduction
The pyrazole ring is a privileged scaffold in the field of agrochemicals, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. The chemical versatility of the pyrazole ring allows for fine-tuning of its biological activity through the introduction of various substituents. The 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide moiety, in particular, is a promising pharmacophore. The phenyl group at the 1-position and the propyl group at the 5-position can influence the compound's lipophilicity and binding affinity to target enzymes, while the carboxamide group at the 4-position provides a key site for further molecular elaboration to interact with biological targets.
This document details the synthetic pathway to this compound and its subsequent conversion to diverse N-substituted carboxamides, which are analogs of known agrochemically active molecules.
Synthesis of this compound
The synthesis of the title intermediate can be achieved through a multi-step process starting from readily available reagents. The general workflow involves the synthesis of the pyrazole core, followed by formylation, oxidation, and finally, conversion to the acid chloride.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole
This protocol describes the synthesis of the pyrazole core via a condensation reaction.
Materials:
-
3-Oxohexanal dimethyl acetal
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Oxohexanal dimethyl acetal (1.0 eq) in ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 1-Phenyl-5-propyl-1H-pyrazole.
Protocol 2: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol outlines the formylation of the pyrazole ring at the C4 position.[1][2]
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-water
-
Sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF (3.0 eq) in DCM to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Phenyl-5-propyl-1H-pyrazole (1.0 eq) in DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid.
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or Jones reagent
-
Acetone or a suitable solvent
-
Sulfuric acid (if using KMnO₄)
-
Sodium bisulfite solution
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using KMnO₄):
-
Dissolve 1-Phenyl-5-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with acetone.
-
Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.
-
If an oil separates, extract with ethyl acetate.
-
Wash the organic layer with a sodium bisulfite solution to remove any excess oxidant, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.
Protocol 4: Synthesis of this compound
This protocol details the final step to obtain the title intermediate.
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A catalytic amount of DMF (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure (using Thionyl Chloride):
-
Suspend 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Reflux the mixture for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by the cessation of gas evolution), cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the next step without further purification.
Application in Agrochemical Synthesis: N-Substituted Pyrazole-4-carboxamides
This compound is a versatile intermediate for the synthesis of a wide range of N-substituted pyrazole-4-carboxamides. By reacting the acid chloride with various amines, a library of potential agrochemicals can be generated.
General Protocol for the Synthesis of N-Substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, or a heterocyclic amine) (1.0 - 1.2 eq)
-
Triethylamine or pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.
Potential Agrochemical Applications and Biological Activity
Based on the known biological activities of structurally similar pyrazole-4-carboxamides, derivatives of this compound are expected to exhibit fungicidal, insecticidal, or herbicidal properties. The specific activity will depend on the nature of the N-substituent.
Fungicidal Activity
Many pyrazole-4-carboxamide fungicides are known to be Succinate Dehydrogenase Inhibitors (SDHIs). These compounds block the mitochondrial electron transport chain in fungi, leading to cell death.
Table 1: Representative Fungicidal Activity of Pyrazole-4-carboxamide Analogs
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| PFC-1 | Botrytis cinerea | 1.5 - 5.0 | Fictional data based on known SDHIs |
| PFC-2 | Rhizoctonia solani | 0.8 - 3.2 | Fictional data based on known SDHIs |
| PFC-3 | Puccinia triticina | 2.1 - 7.5 | Fictional data based on known SDHIs |
Insecticidal Activity
Phenylpyrazole insecticides often act as modulators of insect GABA-gated chloride channels or ryanodine receptors, leading to disruption of the central nervous system.
Table 2: Representative Insecticidal Activity of Phenylpyrazole Analogs
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference |
| PIC-1 | Plutella xylostella | 0.5 - 2.0 | Fictional data based on known phenylpyrazoles[3] |
| PIC-2 | Myzus persicae | 1.2 - 4.5 | Fictional data based on known phenylpyrazoles |
| PIC-3 | Spodoptera exigua | 0.8 - 3.0 | Fictional data based on known phenylpyrazoles |
Herbicidal Activity
Some pyrazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Table 3: Representative Herbicidal Activity of Pyrazole Analogs
| Compound ID | Target Weed | GR₅₀ (g a.i./ha) | Reference |
| PHC-1 | Amaranthus retroflexus | 50 - 150 | Fictional data based on known pyrazole herbicides |
| PHC-2 | Setaria faberi | 75 - 200 | Fictional data based on known pyrazole herbicides |
| PHC-3 | Abutilon theophrasti | 60 - 180 | Fictional data based on known pyrazole herbicides |
Visualizations
The following diagrams illustrate the synthetic workflow and a potential mechanism of action for agrochemicals derived from this compound.
References
Application Notes and Protocols: Reaction of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of pyrazole-4-carboxamides, through the reaction of 1-phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with various primary and secondary amines, represents a key strategy for the development of novel therapeutic agents. This document provides detailed application notes on the significance of these compounds and comprehensive protocols for their synthesis and characterization.
The reaction of an acyl chloride with an amine, known as aminolysis, is a robust and efficient method for the formation of an amide bond. The high reactivity of the acyl chloride with the nucleophilic amine allows for rapid reaction times and generally high yields. The inclusion of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide have shown significant promise in various therapeutic areas. The nature of the amine substituent plays a critical role in determining the biological activity of the final compound.
-
HDAC6 Inhibition for Acute Liver Injury: A closely related isomer, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6).[1][2][3][4][5] This compound demonstrated significant therapeutic efficacy in a mouse model of acetaminophen-induced acute liver injury, highlighting the potential of this scaffold in treating inflammatory diseases.[1][2][3][4][5]
-
Antimicrobial and Antifungal Agents: Pyrazole carboxamides are known to possess antimicrobial and antifungal properties. The specific substitution on the amine moiety can be tailored to enhance activity against various pathogens.
-
Kinase Inhibition in Oncology: The pyrazole core is a common feature in many kinase inhibitors. By coupling this compound with amines found in known kinase inhibitor pharmacophores, novel compounds can be synthesized and screened for anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
The synthesis of the pyrazole carboxylic acid precursor is a critical first step. A common method involves the cyclocondensation of a β-ketoester with phenylhydrazine.
Materials:
-
Ethyl 2-(1-oxopentyl)-3-oxobutanoate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl 2-(1-oxopentyl)-3-oxobutanoate (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify with 2M hydrochloric acid to a pH of 2-3.
-
The product, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
The carboxylic acid is converted to the more reactive acyl chloride to facilitate amide bond formation.
Materials:
-
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Suspend 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to 40 °C if necessary to ensure completion.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which is often used immediately in the next step without further purification.
Protocol 3: General Procedure for the Reaction of this compound with Amines
This protocol describes the final amide formation step.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the desired amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.
Data Presentation
Table 1: Representative Examples of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamides
| Entry | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | Aniline | N,1-diphenyl-5-propyl-1H-pyrazole-4-carboxamide | 85 | 155-157 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide | 88 | 162-164 |
| 3 | Benzylamine | N-benzyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide | 92 | 130-132 |
| 4 | Piperidine | (1-Phenyl-5-propyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone | 95 | 110-112 |
| 5 | Morpholine | (1-Phenyl-5-propyl-1H-pyrazol-4-yl)(morpholino)methanone | 93 | 141-143 |
Note: Yields and melting points are illustrative and based on typical outcomes for similar reactions reported in the literature. Actual results may vary.
Table 2: Characterization Data for a Representative Product: N,1-diphenyl-5-propyl-1H-pyrazole-4-carboxamide
| Technique | Data |
| ¹H NMR | δ (ppm): 0.95 (t, 3H), 1.70 (m, 2H), 2.80 (t, 2H), 7.10-7.60 (m, 10H), 8.10 (s, 1H), 9.50 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 14.0, 22.5, 30.0, 118.0, 120.5, 124.0, 125.0, 129.0, 129.5, 138.0, 140.0, 145.0, 150.0, 165.0 (C=O) |
| MS (ESI) | m/z: 319.17 [M+H]⁺ |
| IR (KBr) | ν (cm⁻¹): 3300 (N-H), 1650 (C=O), 1590, 1500 |
Note: Spectral data are predicted and illustrative. Actual spectra should be obtained for confirmation.
Mandatory Visualizations
References
- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of NâPhenyl-5-propylâ1Hâpyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Acylation with 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
Application Note: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents and agrochemicals.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse biological interactions.[4] Marketed drugs containing the pyrazole motif include the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction treatment Sildenafil (Viagra®).[2]
Derivatives of 1-phenyl-5-propyl-1H-pyrazole, such as N-phenyl-5-propyl-1H-pyrazole-3-carboxamide, have recently been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[5] This highlights the potential of this scaffold in developing treatments for acute liver injury, neurodegenerative diseases, and inflammatory conditions.[5]
The reagent, 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride , serves as a key intermediate for synthesizing libraries of pyrazole-4-carboxamides and esters. By acylating various amines, alcohols, and thiols, researchers can systematically explore structure-activity relationships (SAR) to develop novel drug candidates. These application notes provide detailed protocols for the efficient acylation of primary/secondary amines and alcohols using this versatile building block.
Experimental Protocols
These protocols provide a general framework for the acylation of nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for N-Acylation of Amines
This protocol describes the formation of an amide bond by reacting an amine with this compound. The reaction typically requires a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[6][7]
Materials:
-
This compound
-
Substrate amine (e.g., aniline, benzylamine, heterocyclic amine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM), Chloroform (CHCl₃), or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, heating under reflux may be required.[8][9]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.[9]
Protocol 2: General Procedure for O-Acylation of Alcohols
This protocol details the synthesis of esters from alcohols using the acyl chloride. The reaction is typically catalyzed by a base such as pyridine, which may also serve as the solvent, or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[10][11]
Materials:
-
This compound
-
Substrate alcohol (e.g., benzyl alcohol, phenol)
-
Pyridine or Triethylamine (Et₃N) with a catalytic amount of DMAP (0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate alcohol (1.0 eq.) and pyridine (2.0 eq., can be used as solvent) or triethylamine (1.5 eq.) with catalytic DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add this compound (1.2 eq.) portion-wise or as a solution in DCM to the stirring alcohol mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove excess base), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by flash column chromatography or recrystallization.
Data Presentation: Representative Acylation Reactions
The following tables summarize typical reaction conditions and expected outcomes for the acylation of various substrates. Yields are representative and may vary based on substrate reactivity and purification method.
Table 1: Representative Conditions for N-Acylation of Amines
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | DCM | 0 → RT | 3 | 85-95 |
| 2 | Benzylamine | Et₃N | THF | 0 → RT | 2 | 90-98 |
| 3 | 4-Fluoroaniline | Pyridine | DCM | RT | 6 | 80-90 |
| 4 | 2-Aminobenzothiazole | Et₃N | CHCl₃/DMSO | Reflux | 5 | 70-80[9] |
Table 2: Representative Conditions for O-Acylation of Alcohols
| Entry | Alcohol Substrate | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Pyridine | Pyridine | RT | 8 | 85-95 |
| 2 | Phenol | Et₃N / DMAP | DCM | 0 → RT | 12 | 75-85 |
| 3 | 1-Butanol | Et₃N | THF | RT | 6 | 90-98 |
| 4 | Cyclohexanol | Pyridine | DCM | RT | 10 | 80-90 |
Product Characterization
The identity and purity of the synthesized amides and esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[9][12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide or ester carbonyl stretch (typically ~1650-1750 cm⁻¹).
-
Melting Point: To assess the purity of solid products.[13]
Visualizations
General Experimental Workflow
Caption: General workflow for acylation using this compound.
Potential Application Context: HDAC6 Inhibition
Caption: Simplified pathway showing inhibition of HDAC6 by a pyrazole-carboxamide derivative.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Ester synthesis by acylation [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Applications of Pyrazole Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. In oncology, pyrazole derivatives have emerged as a versatile class of small molecules capable of targeting a wide array of cancer-related proteins. Their ability to act as potent and selective inhibitors of various kinases has led to the development of several FDA-approved anticancer drugs. This document provides an overview of the applications of pyrazole derivatives in cancer research, with a focus on their mechanisms of action, quantitative efficacy, and detailed protocols for their evaluation.
Key Applications in Cancer Research
Pyrazole derivatives have demonstrated remarkable efficacy in targeting key signaling pathways that are frequently dysregulated in cancer. Their primary applications lie in the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Kinase Inhibition
The pyrazole ring serves as an excellent pharmacophore for designing kinase inhibitors. Several FDA-approved drugs containing a pyrazole moiety highlight their clinical significance.[1][2]
-
Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is often constitutively activated in various cancers, promoting cell proliferation and survival.[3] Pyrazole derivatives have been successfully developed as potent JAK inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazole-based compounds have shown potent inhibition of CDKs, leading to cell cycle arrest and apoptosis.[5][8]
-
BRAF Inhibitors: The BRAF protein is a serine/threonine kinase in the MAPK/ERK pathway. Mutations in BRAF, particularly V600E, are common in melanoma and other cancers.[9][10]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Pyrazole derivatives have been designed to target various RTKs, including:
-
FGFR (Fibroblast Growth Factor Receptor): Erdafitinib is an FDA-approved pan-FGFR inhibitor.[2][15][16]
-
KIT and PDGFRA: Avapritinib is a potent inhibitor of mutant forms of KIT and PDGFRA, used in the treatment of gastrointestinal stromal tumors (GIST).[17][18][19][20][21]
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR can block tumor angiogenesis.[22]
-
Induction of Apoptosis and Cell Cycle Arrest
Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.[5][23] These effects are often a direct consequence of inhibiting key signaling kinases.
Inhibition of Other Cancer-Related Targets
Beyond kinases, pyrazole derivatives have shown activity against other targets, including:
-
Tubulin Polymerization: Some pyrazole compounds can inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to mitotic arrest.[23]
-
Cyclooxygenase-2 (COX-2): Celecoxib, a well-known anti-inflammatory drug with a pyrazole core, targets COX-2, an enzyme often overexpressed in tumors and involved in promoting tumor growth.[12][24][25][26]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of representative pyrazole derivatives against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors (Biochemical Assays)
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3[3][4][6][7] |
| JAK2 | 2.8[3][4][6][7] | |
| JAK3 | 428[7] | |
| Compound 3f | JAK1 | 3.4[27][28] |
| JAK2 | 2.2[27][28] | |
| JAK3 | 3.5[27][28] | |
| Encorafenib | BRAF V600E | 0.3[13] |
| Erdafitinib | FGFR1 | 1.2[2][15] |
| FGFR2 | 2.5[2][15] | |
| FGFR3 | 3.0[2][15] | |
| FGFR4 | 5.7[2][15] | |
| Avapritinib | KIT D816V | 0.27[19] |
| PDGFRA D842V | 0.24[19] | |
| Celecoxib | COX-2 | 40[29] |
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 11b | HEL | Erythroleukemia | 0.35[27][28] |
| K562 | Chronic Myeloid Leukemia | 0.37[27][28] | |
| Celecoxib | U251 | Glioblastoma | 11.7[30] |
| HCT116 | Colorectal Carcinoma | >37.2[30] | |
| HepG2 | Hepatocellular Carcinoma | >37.2[30] | |
| MCF-7 | Breast Cancer | >37.2[30] | |
| T24 | Bladder Cancer | 63.8[31] | |
| 5637 | Bladder Cancer | 60.3[31] | |
| Encorafenib | A375 (BRAF V600E) | Melanoma | <0.04[12] |
| Pyrazolylindolin-2-one 4j | A375 (BRAF V600E) | Melanoma | 0.96[26] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by pyrazole derivatives.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocellect.com [nanocellect.com]
- 11. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 18. ClinPGx [clinpgx.org]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 24. Cell Cycle Protocols [bdbiosciences.com]
- 25. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computation ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00157E [pubs.rsc.org]
- 27. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. selleckchem.com [selleckchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Compounds from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is a versatile starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new chemical entities derived from this pyrazole core, with a particular focus on the development of potent anti-inflammatory agents and inhibitors of Histone Deacetylase 6 (HDAC6).
Data Presentation: Synthesis and Biological Activity of Exemplary Compounds
The primary route for derivatizing this compound is through the formation of amide bonds via reaction with various primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity. A notable example from a structurally related series is the discovery of a potent N-phenyl-5-propyl-1H-pyrazole-3-carboxamide as a selective inhibitor and degrader of HDAC6, demonstrating significant therapeutic potential for acute liver injury through its anti-necroptotic and anti-inflammatory effects.[1]
| Compound ID | Amine Moiety | Biological Target | In Vitro Activity | In Vivo Efficacy (Example) |
| PPC-1 (Exemplary) | Aniline | HDAC6 | IC50 = 4.95 nM (inhibition) DC50 = 0.96 nM (degradation) | Significant therapeutic and protective efficacy at 40 mg/kg in a mouse model of acetaminophen-induced acute liver injury.[1] |
| PPC-2 | Substituted Aniline | Undetermined | To be determined | To be determined |
| PPC-3 | Aliphatic Amine | Undetermined | To be determined | To be determined |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides
This protocol describes a general method for the synthesis of a library of amide derivatives from this compound.
Materials:
-
This compound
-
Various primary or secondary amines (e.g., aniline, substituted anilines, benzylamine, etc.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base and Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq) followed by the dropwise addition of a base such as triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.
-
Characterization: Characterize the purified compound using nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of newly synthesized compounds against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a lysine developer and a stop reagent like Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Plate Preparation: Add the diluted test compounds to the wells of the 96-well plate. Include wells for a positive control (a known HDAC6 inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Add the diluted recombinant HDAC6 enzyme to all wells except for the "no enzyme" control wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction by adding the developer solution to each well. Incubate at room temperature for 15 minutes to allow for signal development.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells) from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3][4][5]
In Vitro TNF-α Release Assay in LPS-Stimulated BV2 Microglial Cells
This protocol is for evaluating the anti-inflammatory properties of the synthesized compounds by measuring their effect on Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[6][7][8][9][10]
-
Data Analysis: Compare the TNF-α levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compounds on TNF-α production.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
References
- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for Monitoring Reactions of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the analytical monitoring of reactions involving 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS No. 175137-15-2)[1]. Given the reactive nature of the acyl chloride functional group, robust analytical methods are crucial for tracking reaction progress, identifying byproducts, and ensuring the quality of the desired products, which are often intermediates in pharmaceutical synthesis[2][3]. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to be adapted for various reaction setups.
Introduction
This compound is a versatile chemical intermediate. The pyrazole core is a common scaffold in medicinal chemistry, and the acyl chloride group allows for a variety of subsequent chemical transformations, such as amidation and esterification, to produce a diverse range of bioactive molecules. Effective monitoring of these reactions is essential for process optimization and quality control. This document outlines key analytical techniques to achieve this.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the conversion of the starting material and the formation of products in real-time. A reverse-phase method is generally suitable for the separation of the relatively non-polar pyrazole derivatives.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Compound | Expected Retention Time (min) |
| This compound | ~ 12.5 |
| Corresponding Carboxylic Acid (hydrolysis byproduct) | ~ 9.8 |
| Amide/Ester Product (example) | ~ 11.0 - 14.0 |
Note: Retention times are estimates and will vary based on the exact instrumentation, column, and specific reaction products.
Experimental Workflow: HPLC Analysis
Figure 1: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile components in the reaction mixture, including the starting material, products, and any volatile byproducts.[4] The mass spectrometer provides structural information based on the fragmentation patterns of the analytes.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating pyrazole isomers and related compounds.[4]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and inject. Derivatization may be necessary for non-volatile products.
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 15.2 | 248 (M+), 213 (M-Cl)+, 185, 105, 77 |
| Corresponding Amide (with aniline) | ~ 18.5 | 305 (M+), 213, 185, 93, 77 |
Note: Retention times and mass fragments are predictive and should be confirmed with standards.
Experimental Workflow: GC-MS Analysis
Figure 2: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation of the starting material, intermediates, and final products. Both ¹H and ¹³C NMR should be utilized.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Evaporate the solvent from a reaction aliquot, and dissolve the residue in the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. 2D techniques like COSY and HSQC can aid in complex structural assignments.
Data Presentation: NMR
¹H NMR (400 MHz, CDCl₃) - Estimated Chemical Shifts (δ, ppm)
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.2 - 7.6 |
| Pyrazole-H | ~ 8.0 |
| Propyl-CH₂ (alpha to pyrazole) | ~ 2.8 |
| Propyl-CH₂ (beta) | ~ 1.7 |
| Propyl-CH₃ | ~ 0.9 |
¹³C NMR (100 MHz, CDCl₃) - Estimated Chemical Shifts (δ, ppm)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (acyl chloride) | ~ 160-165 |
| Pyrazole C (quaternary) | ~ 140-155 |
| Phenyl C | ~ 125-140 |
| Pyrazole C-H | ~ 110-120 |
| Propyl C | ~ 10-30 |
Note: Chemical shifts are estimates based on related structures and will shift upon reaction of the acyl chloride.
Logical Relationship: NMR Structural Elucidation
Figure 3: Logic for NMR-based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method for monitoring the disappearance of the acyl chloride and the appearance of new functional groups, such as amides or esters.
Experimental Protocol: FTIR
-
Instrumentation: A standard FTIR spectrometer, preferably with an ATR (Attenuated Total Reflectance) probe for in-situ monitoring.
-
Sample Preparation: For ATR, a drop of the reaction mixture is placed on the crystal. For transmission, a small amount of the sample is placed between two salt plates (e.g., NaCl).
-
Analysis: Acquire spectra at different time points during the reaction.
Data Presentation: FTIR
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~ 1750-1810 (strong) |
| C=O (Amide) | ~ 1630-1695 (strong) |
| N-H (Amide) | ~ 3100-3500 (medium, broad) |
| C=O (Ester) | ~ 1735-1750 (strong) |
| O-H (Carboxylic Acid) | ~ 2500-3300 (broad) |
Note: The disappearance of the strong acyl chloride C=O stretch is a key indicator of reaction completion.
Signaling Pathway: FTIR Functional Group Conversion
Figure 4: FTIR monitoring of functional group changes.
Conclusion
The analytical methods described provide a comprehensive toolkit for monitoring reactions of this compound. The choice of method will depend on the specific reaction conditions and the information required. For routine reaction monitoring, HPLC and FTIR are often sufficient. For detailed structural analysis and impurity profiling, GC-MS and NMR are indispensable. The provided protocols and data tables serve as a starting point for method development and should be optimized for the specific chemical transformations being investigated.
References
- 1. 1-PHENYL-5-PROPYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE | CAS 175137-15-2 [matrix-fine-chemicals.com]
- 2. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its versatile nature allows for substitutions that can be fine-tuned to achieve high affinity for the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride as a key intermediate in the synthesis of such inhibitors. This acid chloride is a valuable building block for creating a library of N-substituted 1-phenyl-5-propyl-1H-pyrazole-4-carboxamides, a compound class with demonstrated potential for kinase inhibition.
General Synthetic Approach
The primary application of this compound in this context is its reaction with a diverse range of primary and secondary amines to form the corresponding carboxamides. This amide bond formation is a robust and high-yielding reaction, making it ideal for generating chemical libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides
This protocol describes a general method for the acylation of an amine with this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the tertiary amine base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acid Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Synthesized pyrazole-4-carboxamide inhibitor
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Quantitative Data
| Compound ID/Reference | Kinase Target | IC₅₀ (nM) | Notes |
| Hypothetical Compound A | Aurora A | - | Based on similar pyrazole-4-carboxamides. |
| Hypothetical Compound B | Aurora B | - | SAR studies suggest substitutions on the N-aryl ring are critical for potency and selectivity. |
| FLT3 Inhibitor (Example) [1] | FLT3 | 0.089 | A potent 1H-pyrazole-3-carboxamide derivative. |
| CDK2/4 Inhibitor (Example) [1] | CDK2/4 | 0.719 / 0.770 | Demonstrates the potential for dual kinase inhibition. |
| FGFR Inhibitor (Example) [2] | FGFR1, FGFR2, FGFR3 | 46, 41, 99 | A 5-amino-1H-pyrazole-4-carboxamide derivative. |
| LRRK2 Inhibitor (Example) [3] | LRRK2 (G2019S) | 15 | A substituted 1H-pyrazole with a sulfonamide moiety. |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Caption: Inhibition of Aurora kinases disrupts mitotic progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a three-step process:
-
Knorr Pyrazole Synthesis: Reaction of a suitable 1,3-dicarbonyl compound (ethyl 2-(1-oxopentyl)acetoacetate) with phenylhydrazine to form the pyrazole ring, yielding ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid, 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid.
-
Chlorination: Conversion of the carboxylic acid to the final product, this compound, using a chlorinating agent like thionyl chloride or oxalyl chloride.
Q2: What are the critical parameters to control during the Knorr pyrazole synthesis step?
A2: Key parameters for a successful Knorr synthesis include the reaction temperature, the choice of solvent, and the pH of the reaction medium. Acid catalysis is often employed to facilitate the condensation and cyclization steps.[1][2] Maintaining an optimal pH is crucial as highly acidic conditions can lead to side reactions and the formation of colored impurities.[3][4]
Q3: Which chlorinating agent is preferred for converting the carboxylic acid to the acid chloride?
A3: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. Thionyl chloride is a common and cost-effective choice.[5][6] Oxalyl chloride is often used for cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.[6] The choice may depend on the scale of the reaction and the desired purity of the final product.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of products in all steps of the synthesis.[2] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Problem 1: Low Yield in Knorr Pyrazole Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. - Gradually increase the reaction temperature; refluxing in a suitable solvent like ethanol is common.[2] |
| Suboptimal pH | - If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, leading to side products. Add one equivalent of a mild base like sodium acetate to buffer the reaction.[3][4] - A few drops of a catalytic acid like glacial acetic acid can facilitate the reaction if it is sluggish.[2] |
| Formation of Regioisomers | - The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomers.[3][7] - The regioselectivity can sometimes be influenced by the reaction conditions (temperature, solvent, and catalyst). Careful optimization may be required to favor the desired isomer. |
| Side Reactions | - Phenylhydrazine can be unstable and prone to oxidation, leading to colored impurities and byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[3] |
Problem 2: Incomplete Hydrolysis of the Pyrazole Ester
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | - Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, or KOH) is used. An excess is often required to drive the reaction to completion. |
| Low Reaction Temperature | - Increase the reaction temperature. Refluxing in a suitable solvent system (e.g., a mixture of water and an organic solvent like THF or ethanol) is a common practice. |
| Poor Solubility | - The ester may have limited solubility in the aqueous base. Adding a co-solvent like tetrahydrofuran (THF) or ethanol can improve solubility and reaction rate. Lithium hydroxide (LiOH) can be particularly effective in aqueous THF systems.[8][9] |
Problem 3: Low Yield or Impurities in the Final Chlorination Step
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Thionyl chloride and oxalyl chloride react vigorously with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Degradation of the Product | - Acyl chlorides are reactive and can be sensitive to heat. Use the minimum effective reaction temperature and time. After the reaction is complete, remove the excess chlorinating agent promptly under reduced pressure. |
| Side Reactions with Thionyl Chloride | - In some cases, particularly with electron-rich pyrazole systems, thionyl chloride can cause unexpected side reactions like dimerization or chlorination of the aromatic rings.[10] If such side products are observed, switching to a milder chlorinating agent like oxalyl chloride may be beneficial. |
| Inadequate Purification | - The crude product may contain residual chlorinating agent or byproducts. Purification can be achieved by distillation under reduced pressure or by recrystallization from a non-polar solvent. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(1-oxopentyl)acetoacetate (1.0 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (a few drops).
-
Add phenylhydrazine (1.0-1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis to 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (e.g., 2-3 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to a gentle reflux and monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Carboxylic Acids
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux, often with catalytic DMF | Cost-effective; gaseous byproducts (SO₂, HCl) are easily removed.[6] | Can lead to side reactions with sensitive substrates; excess reagent needs to be removed carefully.[10] |
| Oxalyl Chloride ((COCl)₂) | Room temperature or gentle heating, typically in an inert solvent like dichloromethane | Milder reaction conditions; gaseous byproducts (CO, CO₂, HCl) are easily removed, leading to cleaner reactions.[6] | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) ** | Room temperature or gentle heating | Effective for a wide range of carboxylic acids. | Solid reagent, can be more difficult to handle; byproduct (POCl₃) has a high boiling point and can be difficult to separate. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors affecting yield and purity of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
Technical Support Center: Purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in a crude sample of this compound?
The primary impurities in a crude sample of this compound typically arise from the starting materials and side reactions during its synthesis. The most common method for synthesizing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent.
Common Impurities:
-
Unreacted 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid: The starting carboxylic acid may not have fully reacted.
-
Residual Chlorinating Agent and its Byproducts: Depending on the reagent used, you may have:
-
Thionyl chloride (SOCl₂) and its gaseous byproducts (SO₂ and HCl).
-
Oxalyl chloride ((COCl)₂) and its gaseous byproducts (CO, CO₂, and HCl).
-
Phosphorus pentachloride (PCl₅) and its byproduct phosphoryl chloride (POCl₃).
-
-
Hydrolyzed Product: Acyl chlorides are highly reactive towards moisture and can hydrolyze back to the corresponding carboxylic acid.
-
Anhydride: Reaction of the acyl chloride with the starting carboxylic acid can form the corresponding anhydride.
-
Colored Impurities: Degradation of starting materials or side reactions can lead to colored byproducts.
Q2: How can I minimize hydrolysis of my acyl chloride during workup and purification?
Due to their reactivity, acyl chlorides must be handled under anhydrous conditions to prevent hydrolysis.[1]
Key recommendations include:
-
Use Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use Anhydrous Solvents: All solvents used during the workup and purification should be anhydrous.
-
Inert Atmosphere: Whenever possible, perform manipulations under an inert atmosphere.
-
Avoid Aqueous Washes: If possible, avoid washing the acyl chloride solution with water. If an aqueous wash is necessary, it should be performed quickly with cold, deionized water or brine, followed by immediate drying of the organic layer.
Q3: My purified this compound is colored. What is the likely cause and how can I remove the color?
A yellow or brown color in the purified product can be due to several factors:
-
Impure starting materials: Impurities in the initial carboxylic acid or the chlorinating agent can carry through the synthesis.
-
Degradation: The acyl chloride may be thermally unstable and degrade during purification, especially if excessive heat is applied during distillation.
-
Side reactions: Undesired side reactions during the synthesis can produce colored byproducts.
Troubleshooting colored impurities:
-
Charcoal Treatment: Dissolving the crude product in a suitable anhydrous solvent and treating it with activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through a pad of celite.
-
Recrystallization: If the acyl chloride is a solid, recrystallization from a suitable solvent can remove colored impurities that have different solubility profiles.
-
Distillation: For liquid acyl chlorides, fractional vacuum distillation can separate the desired product from less volatile colored impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Hydrolysis during workup. - Product loss during transfers. - Inefficient purification method. | - Monitor the reaction progress by TLC or NMR to ensure completion. - Strictly adhere to anhydrous conditions. - Minimize the number of transfer steps. - Optimize the purification method (e.g., choice of solvent for recrystallization, vacuum level for distillation). |
| Product is an Oil Instead of a Solid After Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Impurities are preventing crystallization. | - Choose a solvent with a lower boiling point. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution very slowly. - Pre-purify the crude material by another method (e.g., column chromatography) to remove impurities that inhibit crystallization. |
| Product Decomposes During Distillation | - The compound is thermally unstable at the distillation temperature. - The vacuum is not low enough. | - Use a high-vacuum pump to lower the boiling point. - Employ a short-path distillation apparatus (like a Kugelrohr) to minimize the time the compound is exposed to high temperatures. |
| Persistent Impurities After Purification | - Impurities have similar physical properties to the product. - The chosen purification method is not suitable. | - Try a different purification technique (e.g., if distillation fails, try recrystallization or vice versa). - For chromatography, experiment with different solvent systems to improve separation. - Consider derivatizing the impurity to a more easily separable compound. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (for liquid acyl chlorides)
This method is suitable for thermally stable, liquid acyl chlorides.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to minimize product holdup. Ensure all glassware is completely dry.
-
Crude Product Preparation: Place the crude this compound in a round-bottom flask. If residual thionyl chloride is present, it can be removed by azeotropic distillation with an anhydrous solvent like toluene.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Product Collection: Collect the purified product in a pre-weighed, dry receiving flask.
-
Storage: Store the purified acyl chloride under an inert atmosphere in a tightly sealed container in a cool, dry place.
Quantitative Data (Illustrative for a related compound):
| Parameter | Value |
| Boiling Point (est.) | 140-150 °C at 1 mmHg |
| Vacuum Pressure | 0.5 - 2 mmHg |
| Expected Purity | >98% |
Protocol 2: Purification by Recrystallization (for solid acyl chlorides)
This is the preferred method if the acyl chloride is a solid at room temperature. The key is to find a solvent in which the compound is soluble when hot but insoluble when cold.
Methodology:
-
Solvent Selection: On a small scale, test various anhydrous solvents to find a suitable one. Good candidates for pyrazole derivatives include hexanes, ethyl acetate, toluene, or mixtures thereof.
-
Dissolution: In a dry Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative for a related compound):
| Solvent System | Temperature for Dissolution | Temperature for Crystallization |
| Hexane/Ethyl Acetate (e.g., 10:1) | Reflux | 0-5 °C |
| Toluene | ~80-100 °C | 0-5 °C |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical support guide provides essential information on the stability, storage, and handling of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. It also includes troubleshooting advice for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Due to its reactivity, particularly with moisture, this compound requires stringent storage conditions to maintain its integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] The storage area should be cool, dry, and well-ventilated.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[3][4][5] The acyl chloride functional group readily reacts with water, including atmospheric moisture, to form the corresponding carboxylic acid (1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid) and hydrochloric acid (HCl).[3][5][6] This will be noticeable by the fuming of the compound in the air as it reacts with moisture to produce HCl gas.[7]
Q3: Is this compound compatible with common laboratory solvents?
A3: This compound is incompatible with protic solvents such as water, alcohols, and amines due to its high reactivity, leading to the formation of esters and amides, respectively.[3][4][5] It is generally soluble in and stable for reasonable periods in anhydrous aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). However, even in these solvents, prolonged storage is not recommended.
Q4: What are the key safety precautions when handling this compound?
A4: Always handle this compound in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of its vapors, which can cause respiratory irritation.[8] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in acylation reaction | Degradation of the starting material: The acyl chloride may have hydrolyzed due to improper storage or handling. | Verify Purity: Before use, check the purity of the acyl chloride. An IR spectrum should show a characteristic C=O stretch for an acyl chloride. The presence of a broad O-H stretch could indicate hydrolysis to the carboxylic acid. Use Fresh Reagent: Whenever possible, use a freshly opened or newly prepared batch of the reagent. |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor Reaction: Track the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize Conditions: Consider increasing the reaction time, temperature, or using a suitable catalyst if the reaction is sluggish. | |
| Presence of moisture in the reaction: Trace amounts of water in the solvent or on the glassware can consume the acyl chloride. | Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended. | |
| Formation of unexpected byproducts | Side reactions: The acyl chloride may be reacting with other functional groups in your substrate or with the solvent. | Review Reaction Scheme: Carefully examine the substrate for any nucleophilic functional groups that could compete with the desired reaction. Solvent Choice: Ensure the solvent is inert to the reaction conditions. |
| Thermal decomposition: High reaction temperatures may lead to decomposition. | Temperature Control: If the reaction is exothermic, consider cooling it in an ice bath. Investigate if the reaction can proceed at a lower temperature. | |
| Difficulty in purifying the product | Residual starting material or byproducts: The crude product may contain unreacted acyl chloride or its hydrolysis product. | Work-up Procedure: During the aqueous work-up, the unreacted acyl chloride will be converted to the carboxylic acid. This can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). Be cautious as this will generate CO2 gas. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in the Presence of Moisture
This protocol provides a qualitative method to assess the moisture sensitivity of this compound.
-
Preparation: In a chemical fume hood, place a small, precisely weighed amount (e.g., 10 mg) of this compound into two separate, dry vials.
-
Control: Tightly seal the first vial under an inert atmosphere (e.g., argon) and store it at the recommended storage temperature. This will serve as the control.
-
Exposure: Leave the second vial open to the ambient laboratory atmosphere for a defined period (e.g., 1 hour).
-
Analysis: After the exposure period, dissolve the contents of both vials in an appropriate anhydrous deuterated solvent (e.g., CDCl3) and acquire a Proton NMR (¹H NMR) spectrum for each.
-
Interpretation: Compare the two spectra. The appearance of new peaks or a change in the integration of existing peaks in the spectrum from the exposed sample relative to the control indicates degradation. The formation of the corresponding carboxylic acid would be a primary indicator of hydrolysis.
Visualizations
Caption: Workflow for assessing moisture stability.
Caption: Troubleshooting low reaction yield.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of Pyrazole-4-Carbonyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazole-4-carbonyl chlorides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazole-4-carbonyl chlorides, a crucial step in the preparation of many pharmaceutical and agrochemical compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Carbonyl Chloride | Incomplete reaction: The conversion of the carboxylic acid to the carbonyl chloride may be sluggish. | - Increase the reaction temperature, potentially to reflux. - Add a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride. - Extend the reaction time and monitor progress by TLC or quenching a small aliquot with an amine to check for amide formation. |
| Hydrolysis of the product: Pyrazole-4-carbonyl chlorides are reactive and can hydrolyze back to the carboxylic acid in the presence of moisture. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Degradation of starting material: The pyrazole ring may be sensitive to the reaction conditions. | - Consider using a milder chlorinating agent such as oxalyl chloride, which often allows for lower reaction temperatures. | |
| Formation of a Dimeric Byproduct | Reaction of specific pyrazole precursors: 5-Hydroxypyrazole-4-carboxylates are known to undergo dimerization to form 4,4'-bipyrazolones when treated with thionyl chloride, instead of the expected chlorination.[1] | - This specific side reaction is substrate-dependent. If you are working with a 5-hydroxypyrazole derivative, alternative synthetic routes that do not involve direct chlorination with thionyl chloride should be explored. |
| N-Acylation of the Pyrazole Ring | Unprotected pyrazole nitrogen: If the pyrazole ring has a free N-H, the nitrogen can act as a nucleophile and react with the newly formed carbonyl chloride, leading to amide byproducts. | - Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) before the synthesis of the carbonyl chloride. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal. |
| Presence of Colored Impurities in the Product | Impure starting materials: Impurities from the initial pyrazole synthesis, especially when using hydrazine salts, can carry over. | - Purify the starting pyrazole-4-carboxylic acid by recrystallization or column chromatography before proceeding with the chlorination step. |
| Reaction with solvent: Some solvents may not be inert under the reaction conditions. | - Use a non-reactive, anhydrous solvent such as toluene, dichloromethane (DCM), or use the chlorinating agent (e.g., thionyl chloride) as the solvent. | |
| Difficulty in Isolating the Product | Product instability: Pyrazole-4-carbonyl chlorides can be unstable and may decompose upon prolonged heating or during purification. | - After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure without excessive heating. - It is often preferable to use the crude pyrazole-4-carbonyl chloride directly in the next step of the synthesis without purification. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for the synthesis of pyrazole-4-carbonyl chlorides: thionyl chloride or oxalyl chloride?
A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for converting carboxylic acids to carbonyl chlorides. The choice of reagent often depends on the specific substrate and the desired reaction conditions.
-
Thionyl chloride is a powerful chlorinating agent and is often used in excess, sometimes serving as the solvent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify workup. However, the reaction may require heating, which might not be suitable for heat-sensitive substrates. The addition of a catalytic amount of DMF can accelerate the reaction.
-
Oxalyl chloride is generally considered a milder reagent and the reaction can often be performed at room temperature.[2] Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also gaseous. It is a good alternative for substrates that are sensitive to the higher temperatures that may be required with thionyl chloride.
Q2: My pyrazole starting material has an unprotected N-H. Do I need to protect it before making the carbonyl chloride?
A2: It is highly recommended to protect the pyrazole N-H before converting the carboxylic acid to the carbonyl chloride. The pyrazole nitrogen can be nucleophilic enough to react with the newly formed, highly reactive carbonyl chloride, leading to the formation of N-acyl pyrazole byproducts. This will reduce the yield of your desired product and complicate purification.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction can be challenging as the carbonyl chloride product is often not stable enough for direct analysis by methods like TLC or LC-MS. A common method is to take a small aliquot of the reaction mixture, quench it with a primary or secondary amine (e.g., piperidine or benzylamine), and then analyze the formation of the corresponding stable amide by TLC or LC-MS. The disappearance of the starting carboxylic acid spot on the TLC plate is also an indicator of reaction progression.
Q4: Is it necessary to purify the pyrazole-4-carbonyl chloride?
A4: In many cases, it is not necessary and may not be advisable to purify the pyrazole-4-carbonyl chloride by methods such as column chromatography due to its high reactivity and potential for decomposition. A common practice is to remove the excess chlorinating agent and solvent by distillation or under reduced pressure and then use the crude product directly in the subsequent reaction step.
Experimental Protocols
Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol is based on the synthesis of a key intermediate for several modern fungicides.[3][4][5]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by quenching an aliquot with an amine and analyzing the amide formation).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride can typically be used in the next step without further purification.
Visualizing Reaction Pathways
Below are diagrams illustrating the general synthesis of pyrazole-4-carbonyl chlorides and common side reactions.
Caption: General reaction scheme for the synthesis of pyrazole-4-carbonyl chlorides and major side reactions.
Caption: A troubleshooting workflow for addressing low yields in pyrazole-4-carbonyl chloride synthesis.
References
- 1. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for optimizing reaction conditions involving 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common and reliable method is the conversion of the corresponding carboxylic acid, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, into the acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[1][2][3][4]. The use of oxalyl chloride in a solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) is a widely used method that proceeds under mild conditions[2][5].
Q2: How should this compound be handled and stored?
A2: As an acid chloride, this reagent is highly sensitive to moisture. It will readily hydrolyze back to the corresponding carboxylic acid upon contact with water, including atmospheric moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. For storage, it should be kept in a tightly sealed container, preferably in a desiccator or a dry, inert environment.
Q3: My acylation reaction (e.g., amide or ester formation) using the carbonyl chloride is resulting in a low yield. What are the likely causes?
A3: Low yields in acylation reactions with this reagent can stem from several factors:
-
Reagent Decomposition: The carbonyl chloride may have hydrolyzed due to exposure to moisture. It is often recommended to use it freshly prepared or to verify its purity before use.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures could lead to decomposition of the starting material or product[6]. Temperature optimization is crucial.
-
Inappropriate Base or Stoichiometry: Acylation reactions with acid chlorides produce HCl as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA)[7]. Using an insufficient amount of base or a base that can react with your substrate can lower the yield.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, hindering the reaction rate[6]. A solvent screening may be necessary to find a medium where all reactants are soluble.
Q4: I am observing a significant amount of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid in my crude reaction mixture. What is the cause?
A4: The presence of the starting carboxylic acid is a clear indication of the hydrolysis of your carbonyl chloride. This happens when the reagent is exposed to water. Ensure all solvents and reagents are anhydrous and that the reaction is performed under a dry, inert atmosphere.
Q5: What methods are recommended for monitoring the progress of reactions involving this compound?
A5: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials (e.g., the amine or alcohol being acylated)[6][7]. For more detailed analysis and to confirm product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive carbonyl chloride due to hydrolysis. | Use freshly prepared or newly purchased carbonyl chloride. Handle under strict anhydrous conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to reflux) and monitor by TLC[6]. | |
| Poor solubility of reactants. | Perform a solvent screening with small-scale reactions using solvents of varying polarities (e.g., DCM, THF, DMF, Toluene)[6]. | |
| Multiple Spots on TLC / Impure Product | Side reactions with solvent or impurities. | Ensure high-purity, anhydrous solvents. If using a reactive solvent like an alcohol for a different purpose, consider an alternative. |
| Excess temperature causing decomposition. | Optimize the reaction at the lowest effective temperature. | |
| Formation of Carboxylic Acid Byproduct | Presence of water in the reaction. | Dry all glassware in an oven before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction Stalls (Incomplete Conversion) | Insufficient base to neutralize HCl byproduct. | Add an additional equivalent of a non-nucleophilic base like DIPEA or triethylamine. |
| Reagents added in the wrong order. | Typically, the amine/alcohol and base are mixed in the solvent before the dropwise addition of the acid chloride solution. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Carboxylic Acid
This protocol is a general procedure based on standard methods for converting carboxylic acids to acid chlorides[2][5].
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), suspend 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Chlorinating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 - 1.5 eq) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂) will occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for forming an amide using the synthesized acid chloride[7].
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in anhydrous DCM.
-
Addition of Acid Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS[7].
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Neat or in solvent, often at reflux[2]. | SO₂(g), HCl(g) | Volatile byproducts are easily removed. Can be harsh for sensitive substrates[1][4]. |
| Oxalyl Chloride ((COCl)₂) | DCM or Toluene, cat. DMF, 0 °C to RT[2]. | CO(g), CO₂(g), HCl(g) | Milder conditions, volatile byproducts. Often preferred for sensitive molecules[8]. |
| Phosphorus Pentachloride (PCl₅) | Solvent (e.g., CHCl₃), RT to reflux. | POCl₃, HCl(g) | Effective but produces a high-boiling liquid byproduct (POCl₃) that can complicate purification[3]. |
Table 2: Common Solvents and Bases for Acylation Reactions
| Solvent | Type | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 39.6 | Excellent solvent for many organic compounds; easy to remove. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Good solvating properties; must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | High boiling point; can be difficult to remove. Excellent solubility for many substrates[6]. |
| Base | pKa of Conjugate Acid | Boiling Point (°C) | Notes |
| Triethylamine (TEA) | ~10.7 | 89 | Common, inexpensive liquid base. |
| Diisopropylethylamine (DIPEA) | ~10.7 | 127 | A sterically hindered, non-nucleophilic base, useful for preventing side reactions[7]. |
Visualizations
Caption: General workflow for the synthesis and use of the target carbonyl chloride.
Caption: Troubleshooting logic for low-yield acylation reactions.
References
- 1. atlas.org [atlas.org]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-PHENYL-5-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis Regioselectivity
Welcome to the Technical Support Center for troubleshooting regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling isomeric outcomes in their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. What are the primary factors influencing regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, therefore, the final regioisomeric ratio.[2]
Q2: How does the choice of solvent affect the regioselectivity of my pyrazole synthesis?
A2: Solvent choice is a critical parameter for controlling regioselectivity. While traditional solvents like ethanol often lead to mixtures of regioisomers, fluorinated alcohols have been shown to dramatically improve regioselectivity.[3][4]
Using solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other.[3][4] For example, in the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, switching from ethanol to HFIP improved the regioselectivity from a mixture to almost exclusively one isomer.[3]
Q3: What is the effect of using an alkyl-substituted hydrazine versus an aryl-substituted hydrazine on regioselectivity?
A3: The nature of the substituent on the hydrazine plays a crucial role in directing the regioselectivity. Generally, alkylhydrazines and arylhydrazines exhibit different behaviors due to differences in the nucleophilicity of their nitrogen atoms.
-
Alkylhydrazines (e.g., methylhydrazine): The nitrogen atom bearing the alkyl group is typically more nucleophilic.
-
Arylhydrazines (e.g., phenylhydrazine): The primary amine (-NH2) is generally the more nucleophilic center.
This difference in nucleophilicity can lead to opposite regiochemical outcomes under the same reaction conditions.
Q4: Can I control regioselectivity by using acidic or basic catalysis?
A4: Yes, the pH of the reaction medium is a key factor. Acidic or basic conditions can favor different reaction intermediates and pathways, leading to a change in the major regioisomer produced.[2][5] For instance, the Knorr synthesis is often carried out under acidic conditions, which can influence which carbonyl group of the unsymmetrical 1,3-dicarbonyl is preferentially attacked.[5][6] Base-mediated reactions, on the other hand, can lead to different regiochemical outcomes.
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The steric and electronic differences between the two carbonyl groups in your 1,3-dicarbonyl compound are not significant enough under your current reaction conditions to favor one pathway over the other.
-
Solution:
-
Change the Solvent: This is often the most effective solution. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been shown to dramatically increase regioselectivity.[3][4]
-
Modify the Catalyst: If you are using acidic conditions, consider switching to basic conditions, or vice-versa, to see if it favors the formation of one isomer.
-
Alter the Temperature: In some cases, reaction temperature can influence the kinetic vs. thermodynamic control of the reaction, which may affect the regioisomeric ratio.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.
-
Solution:
-
Reverse Regioselectivity with Solvent Choice: As mentioned, fluorinated alcohols can dramatically alter the outcome. Experiment with both TFE and HFIP to determine which provides the desired isomer in higher yield.
-
Consider an Alternative Synthetic Route: If modifying the Knorr synthesis conditions is not fruitful, you may need to consider a different synthetic strategy altogether, such as a 1,3-dipolar cycloaddition, which can offer higher intrinsic regioselectivity.[7]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of a single isomer is required for downstream applications.
-
Solution:
-
Chromatographic Separation: Flash column chromatography is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides optimal separation.[8]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, recrystallization may be a viable and scalable purification method.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Substituted Hydrazines
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomeric Ratio (A:B)¹ | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 95:5 | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 50:50 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 99:1 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | [3] |
¹Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from literature demonstrating improved regioselectivity.[3]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Fluorinated alcohol solvent (e.g., TFE or HFIP)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the fluorinated alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within an hour.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers excellent regioselectivity.[8][9]
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, focusing on the prevention of hydrolysis to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does my container of this compound produce fumes upon opening?
A: The fuming you observe is a direct result of the compound reacting with moisture in the atmosphere.[1][2] Acyl chlorides are highly reactive and readily undergo hydrolysis with water to produce the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which appears as steamy, acidic fumes.[1][2][3] This is a strong indicator that the compound is being exposed to ambient moisture and is hydrolyzing.
Q2: My reaction is resulting in low yields or unexpected byproducts. Could hydrolysis of the starting material be the cause?
A: Yes, hydrolysis is a very common cause for low yields in reactions involving acyl chlorides.[1][4] If the this compound is allowed to hydrolyze, it is converted into 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This consumes your starting material, leading to a lower yield of the desired product.[1] The resulting carboxylic acid may also interfere with or participate in unwanted side reactions.
Q3: What are the ideal storage and handling conditions for this compound?
A: Due to its high reactivity with water, this compound must be stored under strict anhydrous (water-free) and inert conditions.[5][6] Store the container tightly sealed, preferably with a PTFE-lined cap, in a cool, dry environment such as a desiccator. For long-term storage or for handling, it is best to work inside a glovebox or under a steady stream of an inert gas like nitrogen or argon to minimize exposure to atmospheric moisture.[1]
Q4: How can I analytically confirm if my sample of this compound has undergone hydrolysis?
A: Fourier-Transform Infrared (FTIR) Spectroscopy is an effective method to check for hydrolysis. A pure sample of the acyl chloride will show a characteristic carbonyl (C=O) stretching peak around 1800 cm⁻¹. If hydrolysis has occurred, you will observe a decrease in the intensity of this peak and the appearance of new peaks: a broad O-H stretch from the carboxylic acid's hydroxyl group (around 3000 cm⁻¹) and a carbonyl (C=O) stretch for the carboxylic acid at a lower frequency (around 1700 cm⁻¹).[1]
Q5: Which solvents are appropriate for reactions involving this acyl chloride?
A: You must use anhydrous aprotic solvents. Protic solvents like water or alcohols will react directly with the acyl chloride and should be avoided.[1] Always use solvents from a freshly opened bottle or that have been properly dried and stored over molecular sieves. Suitable solvents are listed in the table below.
Q6: Why is a non-nucleophilic base like triethylamine (TEA) or pyridine often recommended in reactions with acyl chlorides?
A: A non-nucleophilic base is added to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during acylation reactions.[4][7] By neutralizing the HCl, the base prevents it from protonating your desired nucleophile (e.g., an amine or alcohol) or catalyzing other unwanted side reactions, thus improving the reaction yield and purity.[4][8]
Data Presentation
Table 1: Solvent Selection for Reactions with this compound
| Recommended Anhydrous Solvents | Unsuitable Solvents (Reactive) |
| Dichloromethane (DCM)[7] | Water[1] |
| Tetrahydrofuran (THF)[7] | Alcohols (Methanol, Ethanol, etc.)[1] |
| Chloroform[7] | Acetic Acid |
| Diethyl Ether[7] | Ammonia (in aqueous solution) |
| Benzene[7] | Primary/Secondary Amines (without base) |
| Toluene | Formic Acid |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of desired product | Hydrolysis of the acyl chloride starting material. [4] | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[4] - Use anhydrous grade solvents stored over molecular sieves.[1] - Conduct the entire experiment under an inert atmosphere (Nitrogen or Argon).[1] |
| Formation of an unexpected white precipitate | Hydrolysis leading to the formation of the less soluble carboxylic acid. [4] | - Confirm the identity of the precipitate using analytical methods (e.g., IR, NMR). - If the precipitate is the hydrochloride salt of an amine reactant, this is expected; the addition of a non-nucleophilic base like TEA will prevent this by neutralizing the HCl.[4] |
| Inconsistent or non-reproducible results | Variable amounts of moisture in reagents or solvents. | - Standardize protocols for drying glassware and solvents. - Store this compound in a desiccator or glovebox.[4] - Consider using a fresh, unopened bottle of the acyl chloride if contamination is suspected. |
| Reagent fumes upon opening or handling | Reaction with atmospheric moisture. [1] | - This is a clear sign of hydrolysis. Handle the compound exclusively in a glovebox or under a positive pressure of inert gas.[1] - Minimize the time the container is open to the atmosphere. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing
-
Preparation: Move the sealed container of this compound into an inert atmosphere glovebox or place it in a desiccator to equilibrate to room temperature before opening.
-
Inert Atmosphere: If not using a glovebox, ensure a positive pressure of dry nitrogen or argon is flowing into the reaction vessel.
-
Dispensing: Using a clean, dry syringe, pierce the septum of the reagent bottle to withdraw the required amount. If the container is not sealed with a septum, quickly open the cap under a positive flow of inert gas, retrieve the required amount with a dry pipette or syringe, and immediately reseal the container.
-
Sealing: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly resealing to prevent moisture ingress during storage.
Protocol 2: General Procedure for Acylation Reaction under Anhydrous Conditions
-
Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus while flushing with dry nitrogen or argon. Use rubber septa on all openings to maintain the inert atmosphere.
-
Reagent Addition:
-
Dissolve the nucleophile (e.g., alcohol, amine) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the chosen anhydrous solvent in the reaction flask.
-
Cool the mixture to the desired temperature (often 0°C) in an ice bath.
-
Slowly add the this compound (1.0 equivalent) dropwise to the stirred solution via a dry syringe.
-
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and for the required time, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up to quench any remaining acyl chloride and remove salts.
Visualizations
Caption: Troubleshooting flowchart for diagnosing low yield issues.
Caption: Standard workflow for an anhydrous acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Production of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the scale-up challenges associated with the synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate (Step 1)
-
Q: My reaction to form the pyrazole ester is resulting in a low yield. What are the potential causes and how can I improve it?
-
A: Low yields in the Knorr pyrazole synthesis are a common issue.[1] Potential causes include incomplete reaction, side product formation, or suboptimal reaction conditions. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature.[1]
-
Purity of Reactants: The purity of the starting materials, ethyl 2-formylhexanoate and phenylhydrazine, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
pH of the Reaction Mixture: The condensation reaction is often catalyzed by acid.[1] Ensure the pH is optimal for the reaction. If the reaction is too slow, a catalytic amount of a non-interfering acid, such as acetic acid, can be added.
-
Mixing: Inadequate mixing on a larger scale can lead to localized concentration gradients and reduced reaction rates. Ensure efficient stirring throughout the reaction.
-
-
Issue 2: Incomplete Hydrolysis of the Ester to Carboxylic Acid (Step 2)
-
Q: The hydrolysis of my ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate is not going to completion. How can I ensure complete conversion to the carboxylic acid?
-
A: Incomplete hydrolysis can be due to several factors:
-
Insufficient Reagent: Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide or lithium hydroxide) is used to drive the reaction to completion.
-
Reaction Time and Temperature: Saponification can be slow. Increasing the reaction temperature (refluxing) and extending the reaction time can lead to complete hydrolysis. Monitor the reaction by TLC until the starting ester spot disappears.
-
Solvent: The choice of solvent is important. A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
-
-
Issue 3: Difficulty in Isolating and Purifying the Acyl Chloride (Step 3)
-
Q: I am having trouble with the final step of converting the carboxylic acid to the acyl chloride. The product seems to be unstable. What precautions should I take?
-
A: Acyl chlorides are highly reactive and sensitive to moisture.[2][3] The primary challenge is preventing hydrolysis back to the carboxylic acid.[2][4]
-
Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this conversion.[2][3] Oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred for cleaner reactions and milder conditions.[3]
-
Work-up: Avoid aqueous work-ups. The excess chlorinating reagent and solvent are typically removed under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.[5]
-
Characterization: Direct characterization by methods like TLC can be misleading as the acyl chloride can hydrolyze on the plate. To confirm its formation, a small aliquot of the reaction mixture can be quenched with an alcohol (e.g., methanol) to form the stable ester, which can then be analyzed.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A common and effective route involves a three-step synthesis. First, the Knorr pyrazole synthesis is used to form ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate from ethyl 2-formylhexanoate and phenylhydrazine.[1] Second, the ethyl ester is hydrolyzed to 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid using a base like sodium hydroxide. Finally, the carboxylic acid is converted to the acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[2]
-
-
Q2: What are the main safety concerns when scaling up this synthesis?
-
A2: The use of thionyl chloride or oxalyl chloride requires caution as they are toxic and corrosive. These reactions should be performed in a well-ventilated fume hood. The reactions can also be exothermic, so proper temperature control is crucial to avoid runaway reactions, especially on a larger scale. The reaction with thionyl chloride produces HCl and SO₂ gases, which need to be scrubbed.[2]
-
-
Q3: How can I purify the intermediate 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid?
-
A3: After hydrolysis, the carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product. The crude solid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
-
Q4: What are the key parameters to control during the scale-up of the acyl chloride formation?
-
A4: The key parameters are:
-
Temperature Control: The reaction can be exothermic. Use a reactor with good heat transfer capabilities and consider controlled addition of the chlorinating agent.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized overheating.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the product.
-
Off-gassing: The reaction generates gaseous byproducts (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride). Ensure the reactor is equipped with a proper off-gas scrubbing system.
-
-
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Ester Formation | Ethyl 2-formylhexanoate, Phenylhydrazine, Acetic Acid (cat.) | Ethanol | Reflux | 75-85% |
| 2 | Hydrolysis | Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate, NaOH | Ethanol/Water | Reflux | 90-95% |
| 3 | Acyl Chloride Formation | 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, Thionyl Chloride | Toluene | Reflux | >90% (used crude) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formylhexanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid
-
Dissolve ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in acyl chloride formation.
Caption: Logical relationships of key parameters in process scale-up.
References
Technical Support Center: Catalyst Selection for Pyrazole Synthesis
Welcome to the technical support center for catalyst selection and optimization in pyrazole synthesis from dicarbonyl compounds. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is the most common method for pyrazole synthesis from 1,3-dicarbonyl compounds, and what is the role of a catalyst?
The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction is typically acid-catalyzed.[1][2][4] The catalyst facilitates the initial condensation of the hydrazine with a carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your synthesis.
-
Homogeneous catalysts (e.g., HCl, H₂SO₄, acetic acid) are soluble in the reaction medium, often leading to high reaction rates.[5][6] However, their removal from the reaction mixture can be challenging.
-
Heterogeneous catalysts (e.g., Amberlyst-70, nano-ZnO, silica sulfuric acid) are insoluble and can be easily recovered by filtration and often reused, making the process more environmentally friendly and cost-effective.[3][7][8][9] They can sometimes offer improved selectivity.[3]
Q3: Can this reaction be performed without a catalyst?
While the reaction can proceed without a catalyst, it is often very slow or may not proceed at all.[3] The use of a catalyst is highly recommended to achieve reasonable reaction times and yields.[3] Some modern, catalyst-free methods are being developed but often require specific conditions like microwave irradiation or specialized starting materials.[10][11]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Pyrazole Product
Q: My reaction has a very low yield. What are the common causes and how can I fix it?
A: Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often effective.[12]
Possible Causes & Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce yield.[12][13] Hydrazine derivatives can also degrade over time.
-
Solution: Ensure the purity of your reactants. Use a freshly opened or purified hydrazine reagent.[12]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that require optimization.[12]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[12] Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and temperatures (room temperature to reflux).[5][12] Increasing the temperature can increase the rate but may also promote side reactions.[12]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: Ensure the correct stoichiometry is used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[12]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[13]
-
Solution: Try adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, to promote the final dehydration step.[13]
-
Below is a logical workflow for troubleshooting low yield issues.
Issue 2: Formation of Regioisomers
Q: I am getting a mixture of two pyrazole isomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][12] The initial nucleophilic attack of hydrazine can occur at either of the two different carbonyl carbons, leading to two products.[12] Selectivity is influenced by steric and electronic factors of the substituents on both reactants.[12]
Strategies to Improve Regioselectivity:
-
pH Control: Adjusting the reaction pH can influence the site of the initial hydrazine attack. Acidic conditions might favor one isomer, while neutral or basic conditions could favor the other.[12][13]
-
Solvent Choice: The polarity of the solvent can affect regioselectivity. Aprotic dipolar solvents (like DMF) have been shown to give better results than polar protic solvents (like ethanol) in some cases.[5]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. For example, solid acid catalysts like Amberlyst-70 have been used for regioselective synthesis.[3][13]
-
Steric Hindrance: Choosing a bulkier hydrazine derivative can sterically direct the reaction towards the formation of a single regioisomer.[12]
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture turns dark brown/black. Is this normal and how can I get a cleaner product?
A: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[12] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side processes.[12] If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[12]
Solutions:
-
Add a Mild Base: When using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[12]
-
Purification: Most colored impurities can be removed during workup and purification. Recrystallization or column chromatography on silica gel are effective methods.[12]
Quantitative Data Summary
The performance of different catalysts varies depending on the specific substrates and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | 1,3-Dicarbonyl | Hydrazine | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Reflux | 30 min | 95 | [5] |
| Sc(OTf)₃ | Acetylacetone | Phenylhydrazine | None | RT | 10 min | 95 | [8] |
| Amberlyst-70 | 1,3-Diketones | Hydrazines | Water | RT | 1-2 h | 85-95 | [3] |
| Acetic Acid | Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | 100 | 1 h | ~80-90 | [2] |
| LiClO₄ | Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | RT | N/A | 70-95 | [3] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[12]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)[12]
-
Solvent (e.g., Ethanol, Acetic Acid)[12]
-
Catalyst (e.g., a few drops of concentrated HCl or glacial acetic acid if not using a hydrazine salt)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[12]
-
Catalyst Addition: Add the acid catalyst to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added.[12]
-
Hydrazine Addition: Add the hydrazine derivative to the solution. The addition may be exothermic.[1]
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[12] Otherwise, remove the solvent under reduced pressure.[12]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[12]
The workflow for this experimental protocol is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with Acyl Chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving acyl chlorides.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are reactions with acyl chlorides highly exothermic?
Acyl chlorides are among the most reactive derivatives of carboxylic acids. The carbon atom in the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This high reactivity leads to rapid, and often instantaneous, reactions with nucleophiles such as water, alcohols, and amines.[1][2] These reactions are highly exothermic, releasing significant amounts of heat and forming hydrogen chloride (HCl) gas as a byproduct.[1][2]
Q2: What are the primary hazards associated with acyl chloride reactions?
The main hazards include:
-
Thermal Runaway: The strong exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing the solvent to boil and the reaction vessel to rupture.
-
Corrosive Byproducts: The generation of hydrogen chloride (HCl) gas, which is corrosive and toxic, poses a significant inhalation hazard.[1][2]
-
Reagent Hazards: Acyl chlorides themselves are corrosive and can cause severe skin and eye burns upon contact.
Q3: What are the common quenching agents for excess acyl chloride, and what byproducts do they form?
The choice of quenching agent is critical and depends on the stability of your desired product and the downstream purification strategy. The most common agents are water, alcohols, and aqueous bicarbonate solutions.[3]
| Quenching Agent | Chemical Formula | Resulting Byproduct from Acyl Chloride | Secondary Byproduct | Key Considerations |
| Water | H₂O | Carboxylic Acid | Hydrogen Chloride (HCl) | Highly exothermic. The acidic byproduct may not be suitable for acid-sensitive products.[1][3] |
| Alcohol (e.g., Methanol) | CH₃OH | Ester (e.g., Methyl Ester) | Hydrogen Chloride (HCl) | Generally a safer and more controlled quench than water. The resulting ester is often easier to separate from non-polar products than the corresponding carboxylic acid.[3] |
| Saturated Aqueous Sodium Bicarbonate | NaHCO₃ | Carboxylate Salt (water-soluble) | Carbon Dioxide (CO₂), NaCl | Neutralizes the excess acyl chloride and the HCl byproduct. The evolution of CO₂ gas requires careful, slow addition to prevent excessive foaming and pressure buildup.[4] |
Q4: How can I tell if my acyl chloride is degrading or polymerizing?
Signs of degradation or polymerization include a change in color (e.g., turning yellow) or an increase in the viscosity of the solution. Aged or improperly stored acyl chlorides are more prone to polymerization.
Section 2: Troubleshooting Guide
Issue 1: The temperature of my reaction or quenching process is rising too quickly.
-
Immediate Action:
-
Immediately cease the addition of the acyl chloride or quenching agent.
-
Ensure the reaction vessel is properly submerged in an efficient cooling bath (e.g., an ice-water slurry).
-
Increase the stirring rate to improve heat transfer to the cooling bath.
-
-
Follow-up Action:
-
If the temperature continues to rise, be prepared for an emergency shutdown. This may involve diluting the reaction with a large volume of a pre-chilled, inert solvent.
-
Review your protocol. The rate of addition may be too fast, the concentration of reagents may be too high, or the initial temperature of the reactants may have been too high.
-
Issue 2: Vigorous evolution of a steamy, acidic gas is observed.
-
Cause: This is the formation of hydrogen chloride (HCl) gas, a natural byproduct of the reaction of acyl chlorides with protic nucleophiles.[1][2]
-
Action:
-
Ensure the reaction is being conducted in a well-ventilated chemical fume hood with the sash at the lowest practical height.
-
Consider implementing a gas scrubber system to neutralize the HCl gas. This can be achieved by bubbling the off-gas through a container of a basic solution, such as sodium bicarbonate or sodium hydroxide.
-
Always wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.
-
Issue 3: An emulsion has formed during aqueous workup, and the layers will not separate.
-
Possible Causes:
-
The concentration of solutes is too high.
-
Vigorous shaking of the separatory funnel.
-
-
Suggested Solutions:
-
Add more organic solvent and/or brine to help break the emulsion.
-
Instead of vigorous shaking, gently swirl the separatory funnel.[3]
-
Section 3: Quantitative Data
Table 1: Heat of Hydrolysis
The hydrolysis of acyl chlorides is a highly exothermic process. Understanding the quantity of heat released is crucial for designing safe experimental protocols.
| Compound | Enthalpy of Hydrolysis (ΔfH°liquid) |
| Acetyl Chloride (CH₃COCl) | -272.0 ± 0.50 kJ/mol |
Data sourced from the NIST WebBook.
Table 2: Recommended Molar Equivalents for Quenching
Proper stoichiometry is essential for ensuring the complete and safe neutralization of unreacted acyl chloride.
| Quenching Agent | Recommended Molar Equivalents (relative to excess acyl chloride) | Notes |
| Methanol | ≥ 10 equivalents | A large excess is used to ensure rapid conversion and to help dissipate heat.[4] |
| Saturated Aqueous NaHCO₃ | Use a volume 5-10 times the volume of the acyl chloride solution being quenched. | The large volume of the aqueous solution acts as a heat sink. Ensure slow addition due to CO₂ evolution.[4] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Safe Acylation Reaction
This protocol describes a general method for reacting an amine with an acyl chloride, emphasizing temperature control.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.0 eq) in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution while stirring vigorously. Monitor the internal temperature to ensure it remains below 5-10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back down to 0 °C and proceed with a controlled quenching protocol (see below).
Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
This method neutralizes the excess acyl chloride and the HCl byproduct.
-
Preparation: In a separate flask large enough to hold both the reaction mixture and the quenching solution, place a volume of saturated aqueous NaHCO₃ solution that is 5-10 times the volume of the reaction mixture. Cool this flask in an ice bath.[4]
-
Slow Addition: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel.
-
Caution: Be aware that this is an exothermic reaction that will release CO₂ gas. Slow addition is critical to control the rate of gas evolution and prevent foaming.[4]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete hydrolysis of any remaining acyl chloride.[4]
-
Workup: Proceed with standard liquid-liquid extraction.
Section 5: Visualized Workflows
Diagram 1: Decision-Making for Quenching Agent Selection
Caption: Decision workflow for selecting a suitable quenching agent.
Diagram 2: Troubleshooting a Thermal Runaway Event
Caption: Immediate actions for a thermal runaway event.
Diagram 3: General Experimental Workflow for Safe Acylation
Caption: Key stages for a safe acylation experiment.
References
Validation & Comparative
A Comparative Analysis of Pyrazole Isomers' Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of pyrazole isomers, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects. The positioning of substituents on the pyrazole ring can significantly influence the molecule's interaction with biological targets, leading to variations in therapeutic efficacy.
This guide summarizes key experimental data on the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole isomers, details the methodologies for the cited experiments, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of various pyrazole derivatives are summarized below, categorized by their primary therapeutic potential.
Anticancer Activity
The substitution pattern on the pyrazole ring plays a crucial role in the anticancer activity of these compounds. Structure-activity relationship (SAR) studies have shown that appropriate substitution at different positions can significantly enhance anticancer efficacy.[1] Many pyrazole derivatives exert their anticancer effects by interacting with various targets, including tubulin, EGFR, CDK, and BTK.[1]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | K562 (Leukemia) | 0.021 | ABT-751 | >10 | [2] |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | A549 (Lung) | 0.69 | ABT-751 | >10 | [2] |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | MCF-7 (Breast) | 1.7 | ABT-751 | 5.9 | [2] |
| 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | IGROVI (Ovarian) | 0.040 | Doxorubicin | Not Specified | [3][4] |
| 3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | Not Specified | (Highest anti-estrogenic activity) | Letrozole | Not Specified | [3][4] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents. The nature and position of substituents on the pyrazole ring influence their activity against various bacterial and fungal strains.
| Compound/Isomer | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Source |
| 3-Coumaryl-5-aryl Pyrazole | S. aureus | 50-200 | Not Specified | Not Specified | [5] |
| 3-Coumaryl-5-aryl Pyrazole | E. coli | 100-200 | Not Specified | Not Specified | [5] |
| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7a) | Salmonella typhimurium | High Activity | Nitrofurantoin | Not Specified | [6] |
| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7b) | Salmonella typhimurium | High Activity | Nitrofurantoin | Not Specified | [6] |
| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide (Compound 7g) | Salmonella typhimurium | High Activity | Nitrofurantoin | Not Specified | [6] |
| 3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f) | E. coli | 3.12 | Amoxicillin | Not Specified | [7] |
| 3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f) | L. monocytogenes | 3.12 | Amoxicillin | Not Specified | [7] |
| 3,5-Bistrifluoromethyl-4-arylazo-1H-pyrazole (Compounds 9a-f) | S. flexneri | 3.12 | Amoxicillin | Not Specified | [7] |
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8] There are two main isoforms: COX-1, which is involved in homeostatic functions, and COX-2, which is induced during inflammation.[8] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[8]
| Compound/Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| Celecoxib | 15 | 0.04 | 375 | [8][9] |
| SC-558 | 11 | 0.05 | 220 | [8][9] |
| Phenylbutazone | 10 | 25 | 0.4 | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, EDTA, phenol, and heme.
-
The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture.
-
The reaction is initiated by adding arachidonic acid.
-
The absorbance is measured at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test compound to that of a control without the inhibitor.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.[9]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the pyrazole compounds.
-
After an incubation period, MTT solution is added to each well.
-
Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is calculated, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Serial dilutions of the pyrazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway of Inflammation and COX Inhibition
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.
Caption: Inhibition of COX-1 and COX-2 by pyrazole-based NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the general workflow for determining the COX inhibitory activity of a compound.
Caption: Workflow for the in vitro COX inhibition assay.
Logical Relationship of Pyrazole Isomerism and Biological Activity
The following diagram illustrates the relationship between the structure of pyrazole isomers and their resulting biological activity.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Structure of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: An NMR-Centric Comparative Guide
Predicted NMR Data for Structural Verification
The primary method for the structural elucidation of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride is the combined use of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts and multiplicities provide a detailed fingerprint of the molecule's atomic connectivity.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |
| Pyrazole-H3 | 8.10 - 8.30 | Singlet | 1H |
| Propyl-CH₂ (α) | 2.80 - 3.00 | Triplet | 2H |
| Propyl-CH₂ (β) | 1.60 - 1.80 | Sextet | 2H |
| Propyl-CH₃ (γ) | 0.90 - 1.10 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl-C | 160 - 165 |
| Pyrazole-C5 | 150 - 155 |
| Pyrazole-C4 | 115 - 120 |
| Pyrazole-C3 | 140 - 145 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| Propyl-C (α) | 25 - 30 |
| Propyl-C (β) | 20 - 25 |
| Propyl-C (γ) | 10 - 15 |
Comparison with Alternative Validation Methods
While NMR provides the most detailed structural information, other analytical techniques can be used for confirmation, particularly for verifying the presence of the reactive acyl chloride group.
Table 3: Comparison of Structural Validation Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of each proton and carbon. | Unambiguous structure elucidation. | Higher equipment cost, requires deuterated solvents. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O stretch of the acyl chloride at ~1750-1800 cm⁻¹). | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not provide detailed connectivity information on its own. |
| HPLC with Derivatization | Purity assessment and confirmation of the acyl chloride moiety.[1][2][3][4] | High sensitivity for trace analysis, suitable for quality control.[4] | Indirect method requiring chemical reaction, may introduce artifacts. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[5]
HPLC with Derivatization
Due to the high reactivity of acyl chlorides, a common validation and quantification method involves derivatization prior to HPLC analysis.[2][3][4]
-
Derivatization: React the this compound sample with a suitable nucleophile, such as an amine or an alcohol, in an appropriate solvent. This converts the highly reactive acyl chloride into a more stable derivative (e.g., an amide or an ester).
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.[1]
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.
-
Detection: UV detection at a wavelength where the derivative shows strong absorbance.
-
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and sensitivity.[1]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the structural validation of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride with other commonly used acylating agents. Due to the limited availability of direct kinetic data for this compound, this comparison is based on established principles of organic chemistry, inferred electronic effects, and a detailed experimental protocol for determining relative reactivity.
Introduction to Acylating Agent Reactivity
Acylating agents are crucial reagents in organic synthesis, enabling the introduction of an acyl group (R-C=O) into a molecule. The reactivity of these agents, particularly acyl chlorides, is of paramount importance as it dictates reaction conditions, selectivity, and substrate scope. The general order of reactivity for common carboxylic acid derivatives is:
Acyl Chloride > Acid Anhydride > Ester > Amide
This high reactivity makes acyl chlorides, such as this compound, potent reagents for the formation of esters, amides, and other carbonyl compounds. The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both the electronic and steric effects of the acyl group.
Qualitative Reactivity Comparison
-
Acetyl Chloride: The methyl group is weakly electron-donating, leading to a highly electrophilic carbonyl carbon. This makes acetyl chloride one of the most reactive common acylating agents.
-
Benzoyl Chloride: The phenyl group can donate electron density into the carbonyl group through resonance, which delocalizes the partial positive charge on the carbonyl carbon and thus reduces its electrophilicity and reactivity compared to acetyl chloride.
-
This compound: The electronic effect of the 1-phenyl-5-propyl-1H-pyrazole-4-yl group is more complex. The pyrazole ring itself is a five-membered aromatic heterocycle. The presence of a phenyl group at the 1-position and a propyl group at the 5-position will influence the electron density of the ring. Generally, pyrazole rings can act as either electron-donating or electron-withdrawing substituents depending on the nature and position of other groups on the ring. However, heteroaromatic rings can often withdraw electron density from an attached carbonyl group, increasing its electrophilicity. It is plausible that the pyrazole ring system, in this configuration, acts as an electron-withdrawing group, which would enhance the reactivity of the acyl chloride compared to benzoyl chloride. The propyl group is a weak electron-donating group and is less likely to have a significant impact on the overall electronic nature of the pyrazole ring in this context.
Based on this analysis, a predicted qualitative reactivity order is:
Acetyl Chloride > this compound (predicted) > Benzoyl Chloride
To validate this prediction and to provide a quantitative measure of reactivity, a competitive acylation experiment is proposed in the following section.
Quantitative Comparison of Acylating Agent Reactivity
To quantitatively compare the reactivity of this compound with other acylating agents, a competitive acylation experiment can be performed. This involves reacting a nucleophile with a mixture of two different acylating agents and monitoring the formation of the respective products over time.
Table 1: Hypothetical Data for Competitive Acylation of Aniline
| Acylating Agent | Relative Rate Constant (k_rel) |
| Acetyl Chloride | 25 |
| This compound | (To be determined experimentally) |
| Benzoyl Chloride | 1 |
This table presents hypothetical data to illustrate the expected outcome of a competitive acylation experiment. The relative rate constant for benzoyl chloride is set to 1 as a reference.
Experimental Protocols
A detailed methodology for a competitive acylation experiment is provided below. This protocol can be adapted to compare this compound with any other acylating agent of interest.
Competitive Acylation of a Nucleophile Monitored by HPLC
Objective: To determine the relative reactivity of this compound and a reference acylating agent (e.g., benzoyl chloride) towards a nucleophile (e.g., aniline).
Materials:
-
This compound
-
Reference acylating agent (e.g., benzoyl chloride)
-
Nucleophile (e.g., aniline)
-
Anhydrous, non-protic solvent (e.g., acetonitrile or dichloromethane)
-
Internal standard (e.g., naphthalene)
-
Quenching solution (e.g., a solution of a secondary amine like diethylamine in the reaction solvent)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, the reference acylating agent, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the solutions of the two acylating agents and the internal standard.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the nucleophile solution to the reaction mixture with vigorous stirring.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution. The quencher should be a highly reactive nucleophile that will consume any remaining acylating agents.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC. The HPLC method should be developed to separate the starting materials, the two acylated products, and the internal standard.
-
Monitor the disappearance of the starting materials and the appearance of the products by integrating the peak areas from the chromatograms.
-
-
Data Analysis:
-
Plot the concentration of each product (relative to the internal standard) as a function of time.
-
Determine the initial rate of formation for each product. The ratio of the initial rates will provide the relative reactivity of the two acylating agents.
-
In Situ NMR Monitoring of Competitive Acylation
Objective: To determine the relative reactivity of two acylating agents in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound
-
Reference acylating agent
-
Nucleophile
-
Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a dry NMR tube, prepare a solution containing known concentrations of the two acylating agents in the deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Acquire a ¹H NMR spectrum of the initial mixture.
-
Inject a known amount of the nucleophile into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic signals for the starting materials and the products that do not overlap.
-
Integrate these signals in each spectrum to determine the relative concentrations of each species over time.
-
Plot the concentration of each product as a function of time and determine the initial rates of formation to calculate the relative reactivity.
-
Mandatory Visualizations
Caption: Workflow for the competitive acylation experiment monitored by HPLC.
Caption: A generalized signaling pathway involving protein acylation.
Conclusion
This guide provides a framework for comparing the reactivity of this compound with other acylating agents. While a definitive quantitative comparison awaits experimental validation, the provided qualitative analysis and detailed experimental protocols offer a robust starting point for researchers. The proposed competitive acylation experiments, monitored by either HPLC or NMR, will yield valuable data for optimizing reaction conditions and understanding the synthetic utility of this and other novel acylating agents.
Comparative Bioactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl Chloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives synthesized from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. The information presented is collated from recent studies and includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental processes.
The this compound scaffold is a versatile chemical intermediate for the synthesis of a wide array of bioactive compounds. By reacting the carbonyl chloride with various nucleophiles, researchers have developed derivatives exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This guide focuses on the comparative bioactivity of these derivatives, primarily the more stable and commonly studied carboxamides.
I. Comparative Analysis of Biological Activities
The bioactivity of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxamide derivatives and their structural analogs varies significantly depending on the substitutions on the pyrazole ring and the nature of the amide substituent. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR).
Table 1: Anticancer and Antiproliferative Activity
| Compound ID | Derivative Class | Target/Cell Line | Bioactivity (IC50/GI50) | Reference |
| Compound 10e | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | HCT116, MCF-7 | 0.39 µM, 0.46 µM | [1] |
| pym-5 | 1H-pyrazole-3-carboxamide | DNA binding (K) | 1.06×10(5) M(-1) | |
| Compound 10h | 5-amino-1H-pyrazole-4-carboxamide | FGFR1, FGFR2, FGFR3 | 46 nM, 41 nM, 99 nM | [2] |
| - | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | - | [3][4] |
Table 2: Enzyme Inhibitory Activity
| Compound ID | Derivative Class | Target Enzyme | Bioactivity (IC50/Ki) | Reference |
| Compound 6 | N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | IC50 = 4.95 nM | [5] |
| Compound 10e | N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A kinase | IC50 = 0.16 µM | [1] |
| Various | pyrazole-carboxamides | Carbonic Anhydrase I/II | Ki = 0.063–3.368 µM (hCA I), 0.007–4.235 µM (hCA II) | [6] |
| TM-2 | pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | - | [7] |
| Celecoxib | 1,5-diarylpyrazole | Cyclooxygenase-2 (COX-2) | - | [8] |
Table 3: Other Biological Activities
| Compound ID | Derivative Class | Activity | Target/Organism | Bioactivity | Reference |
| TM-Series | pyrazole-4-carboxamide | Fungicidal | Corn rust | 2-4 times higher than fluxapyroxad and bixafen | [7] |
| Various | 4-arylmethyl-1-phenylpyrazole | Androgen Receptor Antagonist | LNCaP-hr cells | Potent antitumor effects | [9] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivatives
The synthesis of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride with various substituted anilines. The pyrazole-4-carbonyl chloride is typically prepared by treating the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent amidation reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature or heated to reflux to ensure complete conversion. The final products are then purified by recrystallization or column chromatography.[1][6]
In Vitro Kinase Inhibition Assay (Aurora-A Kinase)
The inhibitory activity of the synthesized compounds against Aurora-A kinase is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used to generate a luminescent signal. The assay is typically performed in a 96-well plate format. A solution of the test compound at various concentrations is incubated with the Aurora-A kinase enzyme, a suitable substrate (e.g., a peptide substrate), and ATP. After the incubation period, the kinase detection reagent is added, and the luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of inhibition against the compound concentration.[1]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the pyrazole derivatives against cancer cell lines (e.g., HCT116, MCF-7, A549) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then determined.[1]
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of pyrazole-carboxamide derivatives on human carbonic anhydrase (hCA) I and II isoenzymes are investigated using a stopped-flow instrument to measure the CO2 hydration activity. The assay measures the enzyme-catalyzed hydration of CO2. The initial rates of reaction are determined in the presence and absence of the inhibitors. The Ki values are then calculated from the concentration-dependent inhibition data.[6]
III. Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the bioactivity of pyrazole derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays for novel compounds from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
This guide provides a comparative overview of key in vitro assays for evaluating the biological activity of novel compounds derived from 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of assay performance supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and workflows.
Anti-inflammatory Activity Assays
A primary therapeutic area for pyrazole derivatives is in the treatment of inflammation.[4][5] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][6] The pyrazole scaffold is a core component of several established anti-inflammatory drugs, such as the selective COX-2 inhibitor, Celecoxib.[4][7] Key in vitro assays to determine the anti-inflammatory potential of novel pyrazole compounds focus on the inhibition of COX enzymes and modulation of inflammatory signaling pathways like NF-κB.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This assay is crucial for determining a compound's potency and selectivity in inhibiting the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is inducible and its levels increase significantly during inflammation.[4][8] Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[4]
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against the COX-2 enzyme, providing a benchmark for comparison.
| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | Reference Drug | 0.04 | >375 | [9] |
| Compound 2a | 1,5-diphenyl-1H-pyrazole derivative | 0.019 | >25 | [9] |
| Compound 3b | Pyrazole derivative | 0.039 | 22.21 | [9] |
| Compound 5b | Pyrazole derivative | 0.038 | 17.47 | [9] |
| 3,5-diarylpyrazole | Pyrazole derivative | 0.01 | Not Reported | [4] |
| Pyrazole-thiazole hybrid | Pyrazole derivative | 0.03 | >4 (for 5-LOX) | [4] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
This protocol is adapted from commercially available kits and common literature procedures.[8][10][11] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[8][11]
-
Reagent Preparation :
-
Prepare COX Assay Buffer as per manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme with sterile water and store on ice.[8][11]
-
Prepare a 10X working solution of the test compound (and reference inhibitor, e.g., Celecoxib) in a suitable solvent like DMSO, then dilute with COX Assay Buffer. The final DMSO concentration should not exceed 1%.[10]
-
Prepare the Arachidonic Acid (substrate) solution by diluting it first with NaOH and then with water.[11]
-
-
Assay Procedure :
-
Perform all samples and controls in duplicate in a 96-well white opaque plate.
-
Add 10 µl of the diluted test inhibitor to the "Test Inhibitor" wells.
-
Add 10 µl of the diluted reference inhibitor to the "Inhibitor Control" wells.
-
Add 10 µl of Assay Buffer to the "Enzyme Control" wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
-
Data Acquisition and Analysis :
-
Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[11]
-
Calculate the rate of reaction by choosing two points in the linear phase of the fluorescence curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives to block inflammation.
NF-κB (Nuclear Factor kappa B) Signaling Pathway Assay
The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses.[12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκB).[13] Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[13][14] Assays targeting this pathway can identify compounds that inhibit inflammation at a point upstream of COX enzymes.
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.
-
Cell Culture and Plating :
-
Culture a suitable reporter cell line (e.g., HEK293-NF-κB-luc) in the recommended medium.
-
Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation :
-
Treat the cells with various concentrations of the novel pyrazole compounds for a pre-determined incubation time (e.g., 1-2 hours).
-
Following compound incubation, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), for 6-8 hours to induce reporter gene expression.[15] Include unstimulated and vehicle-stimulated controls.
-
-
Reporter Gene Measurement :
-
If using a luciferase reporter, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. The intensity of the light produced is directly proportional to the activity of NF-κB.
-
-
Data Analysis :
-
Normalize the reporter activity to cell viability (which can be assessed in a parallel plate using an MTT or similar assay).
-
Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Anticancer and Cytotoxicity Assays
Pyrazole derivatives have also shown significant promise as anticancer agents, acting through various mechanisms such as the induction of apoptosis and inhibition of cell proliferation.[1][16][17] A fundamental first step in evaluating a compound's anticancer potential is to assess its cytotoxicity against various cancer cell lines.
MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[19] The amount of formazan produced is directly proportional to the number of viable cells.[20]
This table presents the cytotoxic activity of selected pyrazole-based compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cisplatin | Pancreatic (CFPAC-1) | ~10-20 (Typical) | [21] |
| Gemcitabine | Pancreatic (CFPAC-1) | ~0.01-0.1 (Typical) | [21] |
| Compound L2 | Pancreatic (CFPAC-1) | 61.7 | [21] |
| Compound L3 | Breast (MCF-7) | 81.48 | [21] |
| Compound 7a | Liver (HepG2) | 1.12 | [16] |
| Compound 7b | Liver (HepG2) | 1.45 | [16] |
| Compound 5b | Leukemia (K562) | 0.021 | [22] |
This protocol is a standard procedure for assessing cytotoxicity in adherent cell cultures.[19][23]
-
Cell Plating :
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[23] Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of the novel pyrazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Incubation :
-
After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
-
Data Analysis :
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT cell viability and cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. srrjournals.com [srrjournals.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. atcc.org [atcc.org]
The Pivotal Role of the 5-Propyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-5-propyl-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of 1-Phenyl-5-propyl-1H-pyrazole derivatives, focusing on their interaction with the cannabinoid receptor 1 (CB1), a key target in drug discovery.
The 1,5-diarylpyrazole scaffold, famously represented by the CB1 antagonist rimonabant, has been a cornerstone in the development of potent and selective cannabinoid receptor modulators. While extensive research has explored aryl substitutions at the 5-position of the pyrazole ring, the influence of alkyl substituents, such as a propyl group, is less documented but equally critical for optimizing drug properties. This guide synthesizes available data to elucidate the SAR of 1-Phenyl-5-propyl-1H-pyrazole derivatives, offering a comparative perspective against their well-studied aryl counterparts.
Comparative Analysis of C5-Substituents on CB1 Receptor Affinity
The affinity of 1,5-disubstituted pyrazole derivatives for the CB1 receptor is highly sensitive to the nature of the substituent at the 5-position. The following table summarizes the binding affinities (Ki) of various analogs, providing a basis for comparing the influence of a 5-propyl group with other substitutions.
| Compound ID | 1-Position Substituent | 3-Position Substituent | 5-Position Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| Rimonabant | 2,4-Dichlorophenyl | Piperidinylcarboxamide | 4-Chlorophenyl | 1.8 | 1100 | ~611 |
| Analog 1 | 2,4-Dichlorophenyl | Piperidinylcarboxamide | 4-Iodophenyl | 7.5 | >10000 | >1333 |
| Analog 2 | 2,4-Dichlorophenyl | Piperidinylcarboxamide | 4-Bromophenyl | 10.2 | >10000 | >980 |
| Analog 3 | 2,4-Dichlorophenyl | Piperidinylcarboxamide | Phenyl | 57.6 | >10000 | >173 |
| Analog 4 | 2,4-Dichlorophenyl | Piperidinylcarboxamide | 4-Methylphenyl | 15.0 | >10000 | >667 |
| Hypothetical Propyl Analog | Phenyl | Carboxamide | Propyl | Inferred Moderate Affinity | - | - |
From the table, it is evident that a para-substituted phenyl ring at the C5 position generally confers high affinity and selectivity for the CB1 receptor. The order of potency for para-substituents on the phenyl ring is generally I > Br > Cl > CH3 > H. This suggests that bulky, lipophilic, and electron-withdrawing groups at this position are favorable for binding.
While direct quantitative data for a 5-propyl analog is sparse, SAR studies on related scaffolds suggest that replacing the C5-aryl group with a smaller alkyl chain like propyl would likely result in a compound with moderate affinity for the CB1 receptor. The propyl group, being smaller and less lipophilic than a substituted phenyl ring, may not engage in the same key hydrophobic interactions within the receptor's binding pocket that are crucial for high potency. However, such a modification could offer advantages in terms of physicochemical properties, such as improved solubility and metabolic stability.
Key Structure-Activity Relationship Insights
The SAR of 1,5-disubstituted pyrazole derivatives as CB1 antagonists can be summarized by the following key points:
-
1-Position: A 2,4-dichlorophenyl group is a common and highly effective substituent for potent CB1 antagonism.
-
3-Position: A carboxamide group, often with a piperidinyl or other cyclic amine moiety, is crucial for activity. This group is believed to form important hydrogen bond interactions within the receptor.
-
5-Position: This position is critical for both potency and selectivity. While para-substituted aryl groups have been extensively optimized for high affinity, the exploration of alkyl groups like propyl could lead to compounds with different pharmacological profiles and improved drug-like properties. The general trend suggests that larger, more lipophilic groups at C5 enhance CB1 affinity.
Experimental Protocols
The determination of binding affinity for these compounds relies on robust and standardized experimental protocols. The most common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the cannabinoid receptors.
Materials:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A (a high-affinity cannabinoid receptor ligand).
-
Test Compound: The 1-Phenyl-5-propyl-1H-pyrazole derivative to be tested.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-90 minutes at 30°C).
-
Filtration: Rapidly separate the bound and free radioligand by filtration through the glass fiber filter plates using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Antagonism of the CB1 receptor signaling cascade.
A Comparative Guide to Assessing the Purity of Synthesized 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The purity of this acyl chloride is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents comparative data for the target compound and potential alternatives, and visualizes the analytical workflow.
Overview of Purity Assessment Methods
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the target compound from its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and identifying the presence of any residual starting materials or byproducts.
Potential Impurities:
The most common impurity in the synthesis of this compound is the corresponding carboxylic acid, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. This can arise from incomplete conversion of the carboxylic acid to the acyl chloride or from hydrolysis of the acyl chloride upon exposure to moisture. Other potential impurities include unreacted starting materials from the pyrazole synthesis and residual solvents.
Comparative Analysis of Acylating Agents
For researchers in drug development, having access to a variety of pure building blocks is crucial. The following table compares this compound with commercially available, structurally related alternatives.
| Parameter | This compound | Alternative A: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | Alternative B: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Alternative C: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride |
| CAS Number | 175137-15-2 | 175137-14-1 | 61226-20-8 | 129560-00-5 |
| Molecular Formula | C13H13ClN2O | C11H6ClF3N2O | C12H11ClN2O | C7H8Cl2N2O |
| Molecular Weight | 248.71 g/mol | 274.63 g/mol | 234.68 g/mol | 207.06 g/mol |
| Typical Purity (GC/HPLC) | >98% | >97% | >98% | >97% |
| Key Structural Difference | Propyl group at C5 | Trifluoromethyl group at C5 | Methyl groups at C3 & C5 | Chloro, ethyl, and methyl substitutions |
| Reactivity Profile | High | High (electron-withdrawing CF3 group may increase reactivity) | High | High |
| Common Applications | Synthesis of bioactive molecules | Synthesis of agrochemicals and pharmaceuticals | Synthesis of chelating agents and pharmaceuticals | Intermediate in organic synthesis |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a robust method for quantifying the purity of the target acyl chloride and detecting the presence of the corresponding carboxylic acid impurity. Due to the reactive nature of acyl chlorides, derivatization is often employed for accurate quantification, though direct analysis is also possible with appropriate care to prevent hydrolysis.
Protocol for Direct Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Handle the sample quickly and in a dry environment to minimize hydrolysis.
Expected Results:
| Compound | Expected Retention Time (min) |
| This compound | ~ 6.5 |
| 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | ~ 4.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities and confirming the molecular weight of the target compound.
Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injector Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: [1]
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve a small amount of the sample in a dry, inert solvent like dichloromethane or acetonitrile.
Expected Mass Spectral Data:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 248/250 (M+) | 213 (M-Cl)+, 185 (M-Cl-CO)+, 105, 77 (phenyl) |
| 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | 230 (M+) | 213 (M-OH)+, 185 (M-COOH)+, 105, 77 (phenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of the synthesized compound and identifying impurities.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Expected Chemical Shifts (in CDCl3, estimated):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Propyl Group | ||
| -CH2-CH2-CH3 | 0.95 (t, 3H) | 13.8 |
| -CH2-CH2-CH3 | 1.65 (m, 2H) | 22.5 |
| -CH2-CH2-CH3 | 2.80 (t, 2H) | 30.1 |
| Pyrazole Ring | ||
| C3-H | 8.10 (s, 1H) | 140.0 |
| C4 | - | 115.0 |
| C5 | - | 150.0 |
| Phenyl Group | 7.40-7.60 (m, 5H) | 125.0, 129.0, 130.0, 138.0 |
| Carbonyl Group | - | 162.0 |
The presence of the carboxylic acid impurity would be indicated by a broad singlet in the ¹H NMR spectrum between 10-12 ppm and a carbonyl signal in the ¹³C NMR spectrum around 165-170 ppm.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis and analysis workflow for this compound.
This guide provides a framework for the comprehensive purity assessment of this compound. By employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, ultimately contributing to the safety and efficacy of new therapeutic agents.
References
A Comparative Guide to the Biological Evaluation of Novel Pyrazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various novel pyrazole derivatives as potential anticancer agents, supported by experimental data from recent studies. Pyrazole derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including significant anticancer potential.[1][2] Their structural versatility allows for modifications that can enhance efficacy and selectivity against various cancer cell lines.[3] These compounds exert their effects through multiple mechanisms, targeting key proteins and pathways involved in cancer progression such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1][4][5]
Data Presentation: Cytotoxicity of Novel Pyrazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values in µM) of selected novel pyrazole derivatives against common human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates a more potent compound.
Table 1: Cytotoxicity (IC₅₀ in µM) Against Breast and Lung Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | Reference Drug | Reference |
| Isolongifolanone Derivative 37 | 5.21 | - | - | [1] |
| Pyrazole-based Hybrid 31 | - | 42.79 | - | [1] |
| Pyrazole-Carbaldehyde Derivative 43 | 0.25 | - | Doxorubicin (0.95) | [6] |
| Indole-Pyrazole Hybrid 33 | <23.7 | <23.7 | Doxorubicin (24.7-64.8) | [6] |
| Indole-Pyrazole Hybrid 34 | <23.7 | <23.7 | Doxorubicin (24.7-64.8) | [6] |
| Pyrazole-Imide Derivative 161a | - | 4.91 | 5-Fluorouracil (59.27) | [7] |
| Pyrazole-Imide Derivative 161b | - | 3.22 | 5-Fluorouracil (59.27) | [7] |
| Thiazolyl Pyrazole Hybrid 181 | 7.12 ± 0.04 | 6.34 ± 0.06 | - | [7] |
| Ferrocene-Pyrazole Hybrid 47c | - | - | - | [5] |
| Indolo-Pyrazole 6c | - | 11.51 - 19.23 | Sunitinib (5.73) | [8] |
| Azole Compound a1 | 5.84 ± 0.76 | - | - | [9] |
Table 2: Cytotoxicity (IC₅₀ in µM) Against Liver, Colon, and Other Cancer Cell Lines
| Compound/Derivative | HepG2 (Liver) | HCT-116 (Colon) | Other Cell Lines | Reference Drug | Reference |
| 1,3,4-Triarylpyrazole | Potent Inhibition | Potent Inhibition | PC3, A549 | - | [1] |
| Pyrazolo[4,3-f]quinoline 48 | - | 1.7 | HeLa (3.6) | - | [1] |
| Fused Pyrazole Derivative 50 | 0.71 | - | - | Erlotinib (10.6), Sorafenib (1.06) | [6] |
| Pyrazolo[1,5-a]pyrimidine 157 | - | 1.51 | - | Doxorubicin | [7] |
| Hybrid Pyrazolyl Derivative 5e | 3.6 - 24.6 | 3.6 - 24.6 | MCF-7 | - | [10] |
| Ferrocene-Pyrazole Hybrid 47c | - | 3.12 | PC-3 (124.40), HL60 (6.81) | - | [5] |
| Indolo-Pyrazole 6c | - | 9.02 | SK-MEL-28 (3.46) | Sunitinib (10.69) | [8] |
| Azole Compound a1 | - | 5.57 ± 0.02 | MDA-MB-231 (5.01) | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anticancer compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the novel pyrazole derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the pyrazole derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and then stained using an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis (e.g., p53, p21, Bcl-2, BAX, Caspase-3).[1]
-
Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, often normalized to a loading control like β-actin or GAPDH.
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a standard workflow for the preclinical evaluation of novel pyrazole derivatives.
Caption: Workflow for anticancer evaluation of novel pyrazole derivatives.
Targeted Signaling Pathway: EGFR Inhibition
Many pyrazole derivatives are designed as kinase inhibitors.[6] The diagram below shows a simplified representation of the EGFR signaling pathway and the inhibitory action of a pyrazole derivative.
Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Structure-Activity Relationship (SAR) Logic
SAR studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds.[2][3] The following diagram illustrates the logical relationship in an SAR study.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyrazole-4-Carbonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbonyl chlorides are highly valuable intermediates in medicinal chemistry and materials science. Their utility stems from the reactive acid chloride moiety, which serves as a versatile handle for introducing a wide array of functional groups through reactions with various nucleophiles, leading to the generation of diverse compound libraries for drug discovery and other applications. This guide provides an objective comparison of two prominent synthetic strategies for accessing these important building blocks, supported by experimental data and detailed protocols.
Two primary synthetic routes are commonly employed: Route A , which involves the initial construction of the pyrazole ring bearing a C4-ester group, followed by functional group manipulation; and Route B , which relies on the direct functionalization of a pre-formed pyrazole ring at the C4 position.
Performance Comparison
The selection of a synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the typical performance of each route through a multi-step sequence.
| Step | Route A: Ring Formation via Cyclization | Route B: C4-Functionalization via Vilsmeier-Haack |
| Key Intermediate | Ethyl Pyrazole-4-carboxylate | Pyrazole-4-carbaldehyde |
| Step 1: Intermediate Synthesis | Yield: ~72%[1] | Yield: 55-85%[2] |
| Conditions: Hydrazine, (Ethoxycarbonyl)malondialdehyde, EtOH, RT, 17h[1] | Conditions: POCl₃, DMF, 120°C, 2-5h[2] | |
| Step 2: Carboxylic Acid Formation | Yield: ~96%[3] | Yield: High (not quantified)[4] |
| Conditions: NaOH, H₂O/MeOH, 60°C, 4h (Hydrolysis)[3] | Conditions: KMnO₄, H₂O/Pyridine (Oxidation)[4] | |
| Step 3: Acid Chloride Formation | Yield: ~96% (analogous)[5] | Yield: ~96% (analogous)[5] |
| Conditions: Thionyl Chloride (SOCl₂), Reflux[5] | Conditions: Thionyl Chloride (SOCl₂), Reflux[5] | |
| Overall Estimated Yield | ~66% | ~48-77% |
| Advantages | - High overall yield.- Builds the core and functional group precursor in one step.- Good for N-unsubstituted or simple N-substituted pyrazoles. | - Starts from a simple, pre-formed pyrazole.- Allows for late-stage functionalization.- Tolerates a variety of substituents on the pyrazole core. |
| Disadvantages | - Requires specialized 1,3-dicarbonyl starting materials.- May have regioselectivity issues with unsymmetrical precursors. | - The Vilsmeier-Haack reaction requires elevated temperatures.- Overall yield can be lower depending on the formylation efficiency. |
Synthetic Pathway Overview
The two routes differ fundamentally in their approach to installing the C4-carbonyl functionality. Route A incorporates it during the initial ring-forming cyclization, whereas Route B introduces it onto an existing pyrazole scaffold.
Caption: Comparative workflow for synthesizing pyrazole-4-carbonyl chlorides.
Experimental Protocols
The following are representative experimental protocols for the key steps in each synthetic route. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Route A: Ring Formation Pathway
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [1] To a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) dissolved in 150 mL of ethanol under ice bath cooling, hydrazine (6.2 g, 193 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. After completion, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica gel column chromatography to yield ethyl 1H-pyrazole-4-carboxylate.
-
Typical Yield: 72.4%
Step 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (by Hydrolysis) [3] Note: This protocol for a substituted pyrazole ester is representative of the general hydrolysis procedure. To a 1 L three-necked flask, add the pyrazole-4-carboxylic ester (0.1 mol), water (200 mL), methanol (200 mL), and sodium hydroxide (10 g, 0.25 mol). The mixture is heated and reacted at 60°C for 4 hours. After cooling to room temperature, the methanol is removed by concentration under reduced pressure. The remaining aqueous solution is cooled to 0-5°C and acidified to precipitate the product. The mixture is stirred for 2 hours, and the resulting solid is collected by filtration and dried.
-
Typical Yield: 92-96%
Step 3: Synthesis of Pyrazole-4-carbonyl Chloride (by Chlorination) [5] Note: This protocol is analogous to the synthesis of other pyrazole carbonyl chlorides. The pyrazole-4-carboxylic acid is suspended in a suitable solvent such as toluene or dichloromethane. An excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux and stirred for several hours until gas evolution ceases and the reaction is complete (monitored by TLC or IR spectroscopy). The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude pyrazole-4-carbonyl chloride, which can be used directly or purified by distillation or crystallization.
-
Typical Yield: >90%
Route B: C4-Functionalization Pathway
Step 1: Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction) [2] To a solution of the 5-chloro-1,3-disubstituted-1H-pyrazole (2.0 mmol) in N,N-dimethylformamide (DMF, 5-fold excess), phosphorus oxychloride (POCl₃, 2-fold excess) is added. The reaction mixture is heated to 120°C and stirred for 2-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled and carefully poured onto crushed ice. The resulting mixture is neutralized with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Typical Yield: 55-85%
Step 2: Synthesis of Pyrazole-4-carboxylic Acid (by Oxidation) [4] The 3-aryl-4-formylpyrazole is dissolved in a water-pyridine medium. Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction temperature. The mixture is stirred until the characteristic purple color of permanganate disappears. The reaction is then worked up by filtering off the manganese dioxide byproduct. The filtrate is acidified to precipitate the pyrazole-4-carboxylic acid, which is then collected by filtration, washed with water, and dried.
-
Typical Yield: High
Step 3: Synthesis of Pyrazole-4-carbonyl Chloride (by Chlorination) The protocol for this final step is identical to Step 3 in Route A. The pyrazole-4-carboxylic acid obtained from the oxidation step is converted to the corresponding acid chloride using thionyl chloride.
-
Typical Yield: >90%
References
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Cytotoxicity Assays for Pyrazole-Based Compounds
For researchers and drug development professionals investigating the therapeutic potential of pyrazole-based compounds, selecting the appropriate cytotoxicity assay is a critical step. This guide provides an objective comparison of commonly employed assays, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Introduction to Cytotoxicity of Pyrazole Derivatives
Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and inhibiting key cellular processes necessary for cancer cell survival and proliferation.[1][2][3][4] Evaluating the cytotoxic potential of novel pyrazole-based compounds is fundamental to identifying promising therapeutic candidates. This involves determining the concentration at which these compounds inhibit cell growth and understanding the underlying mechanisms of cell death.
A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay can significantly impact the interpretation of results. This guide focuses on a comparative overview of the most prevalent assays used for pyrazole compounds: the MTT, SRB, and LDH assays, alongside methods for specifically detecting apoptosis.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of various pyrazole-based compounds against a range of cancer cell lines. This data, gathered from multiple studies, highlights the diverse potency of this class of compounds.
| Compound ID/Name | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [2] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [1][4] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [1][4] |
| Compound 9f | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [1][4] |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [1] |
| Compound 10c | Bcl-2 Inhibitor | A549 | Lung Cancer | 3.9 - 35.5 | [1] |
| Compound 6c | Tubulin Polymerization Inhibitor | SK-MEL-28 | Melanoma | 3.46 | [5] |
| Compound 6c | Tubulin Polymerization Inhibitor | HCT-116 | Colon Cancer | 9.02 | [5] |
| Compound 2 | Not Specified | A549 | Lung Cancer | 220.20 | [6] |
| Compound L2 | Not Specified | CFPAC-1 | Pancreatic Cancer | 61.7 | [7][8] |
| Tosind | Apoptosis Inducer | HT29 | Colon Cancer | Causes 23.7% apoptotic death | [3][9] |
| Tospyrquin | Apoptosis Inducer | HT29 | Colon Cancer | Causes 14.9% apoptotic death | [3][9] |
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][10][11] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration. Requires a solubilization step. |
| SRB Assay | Measures the total protein content of viable cells. The sulforhodamine B dye binds to basic amino acid residues of cellular proteins under acidic conditions.[12][13] | Independent of metabolic activity, stable endpoint, good linearity, and sensitive.[12][14][15] | Requires a cell fixation step. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity (necrosis).[16][17] | Non-destructive to remaining viable cells, allowing for further assays. Measures a direct marker of cytotoxicity. | Less sensitive for detecting early apoptotic events where the cell membrane is still intact. |
| Annexin V/PI | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane changes. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[1] | Provides detailed information on the mode of cell death.[1] | Requires a flow cytometer for analysis, which is more time-consuming and requires specialized equipment. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a generalized procedure and may require optimization for specific cell lines and pyrazole compounds.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old media with 100 µL of the media containing the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.[10]
Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.[12][13]
Materials:
-
96-well cell culture plates
-
Cells and pyrazole compounds as in the MTT assay
-
Fixation solution (e.g., 10% trichloroacetic acid)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% acetic acid)
-
Solubilization solution (10 mM Tris base)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold fixation solution to each well without removing the culture medium. Incubate at 4°C for 1 hour.
-
Washing: Remove the supernatant and wash the wells five times with the washing solution. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of washing solution to remove unbound dye.[13] Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of solubilization solution to each well.[13] Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 565 nm.[12][13]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the LDH released from the cytosol of damaged cells into the supernatant.[16]
Materials:
-
96-well cell culture plates
-
Cells and pyrazole compounds as in the MTT assay
-
LDH Assay Kit (containing LDH reaction solution or equivalent reagents)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any floating cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.[1]
Materials:
-
6-well plates
-
Cells and pyrazole compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole compound at the desired concentrations.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Detach adherent cells using trypsin and combine them with the floating cells.
-
Staining: Wash the cells with cold PBS and resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical workflows for the described cytotoxicity assays and a simplified signaling pathway for apoptosis induced by pyrazole-based compounds.
Caption: General experimental workflows for common cytotoxicity assays.
Caption: Simplified signaling pathway of apoptosis induced by pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride, ensuring the safety of personnel and compliance with regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is necessary, leveraging established procedures for analogous chemical structures such as other pyrazole derivatives and acyl chlorides. [1] It is imperative to treat this compound as hazardous chemical waste.[1]
Core Principles for Disposal
The fundamental principle for the disposal of this compound is to avoid environmental release and ensure the safety of all personnel. Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[1][2] The recommended method for the ultimate disposal of such compounds is high-temperature incineration by a licensed professional waste disposal company.[3]
Detailed Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (inspect before use).[4]
-
Safety goggles or a face shield.[5]
-
A lab coat.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[5][6]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution should be treated as hazardous waste.
-
Where possible, separate halogenated from non-halogenated solvent waste.[1]
-
Collect in a designated, labeled, and sealed waste container.
-
-
Empty Containers:
3. Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.[1]
-
Appropriate hazard warnings (e.g., "Corrosive," "Harmful," "Irritant").[3]
-
The date accumulation started.[1]
-
The name of the principal investigator and the laboratory location.[1]
4. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[1][3]
-
This area should be well-ventilated and away from incompatible materials such as bases and strong oxidizing agents.[3][6]
-
Ensure containers are in good condition and have tight-fitting lids.[1] Do not overfill containers.[1]
5. Arranging for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Quantitative Data and Safety Parameters
| Parameter | Guideline | Source |
| Exposure Limits | No specific occupational exposure limits have been established. Handle with caution. | [2] |
| Aquatic Toxicity | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects. Avoid release to the environment. | [2][4] |
| Biodegradability | Pyrazole compounds can be resistant to biodegradation. | [2] |
| Container Headspace | Leave adequate headspace in waste containers to allow for expansion. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Immediate Safety Information
Primary Hazards: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with the appropriate personal protective equipment in a well-ventilated area.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. Wash off with soap and plenty of water and consult a physician.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Rinse your mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield (minimum 8 inches). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | To protect against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber).[2][3] Gloves must be inspected for integrity before each use. | To prevent skin contact which can result in severe burns.[1][2] |
| Body Protection | A chemical-resistant lab coat or a complete chemical suit. An apron may be used for additional protection against splashes.[2] | To protect the body from accidental splashes and contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if exposure limits are exceeded. | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[3] |
Operational Plan: Handling and Storage
A systematic approach is critical for the safe handling of this reactive compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Keep containers of this compound tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[3]
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
After handling, wash hands and other exposed areas thoroughly with mild soap and water.[4]
Disposal Plan
Waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
1. Spill Response:
-
In the event of a small spill, absorb the material with an inert substance such as sand, earth, or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spilled chemical to enter drains or waterways.[2]
2. Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[5][6]
-
Contaminated clothing should be washed before reuse.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
